Isofraxidin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-6,8-dimethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-14-7-5-6-3-4-8(12)16-10(6)11(15-2)9(7)13/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEVRHHMDJKUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197557 | |
| Record name | Isofraxidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486-21-5 | |
| Record name | Isofraxidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isofraxidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isofraxidin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isofraxidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOFRAXIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304915F056 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the mechanism of action of Isofraxidin
An In-depth Technical Guide to the Mechanism of Action of Isofraxidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (7-hydroxy-6,8-dimethoxycoumarin) is a natural coumarin compound predominantly isolated from plants of the Eleutherococcus and Fraxinus genera.[1][2][3][4] Possessing a range of biological activities, this compound has garnered significant attention for its therapeutic potential.[2][3][5] Extensive research has demonstrated its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[1][2][6][7] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's pharmacological effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanisms of Action: A Multi-Target Approach
This compound exerts its effects by modulating a variety of signaling pathways and molecular targets critical in disease pathophysiology.[2][3] Its mechanism is not limited to a single target but involves a complex interplay of interactions that collectively contribute to its therapeutic profile. The primary mechanisms revolve around the inhibition of inflammatory cascades, regulation of cell survival and apoptosis, and mitigation of oxidative stress.
Anti-inflammatory and Immunomodulatory Effects
This compound's most extensively documented activity is its potent anti-inflammatory effect, which is mediated through the inhibition of key pro-inflammatory signaling pathways.[1][2][8][9]
a) Inhibition of the TLR4/NF-κB Signaling Pathway:
The Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the innate immune response. Upon stimulation by ligands like lipopolysaccharide (LPS), TLR4 activation triggers a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB, IκBα, marking it for degradation. This releases the NF-κB p65 subunit, allowing it to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), enzymes (COX-2, iNOS), and adhesion molecules.[1][9][10][11]
This compound has been shown to competitively inhibit the formation of the TLR4/myeloid differentiation protein-2 (MD-2) complex, an essential step for TLR4 activation.[12][13] Furthermore, it prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its nuclear translocation and subsequent gene transcription.[9][10] This leads to a significant reduction in the production of nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, IL-1β, and IL-6.[1][2][9]
References
- 1. This compound Attenuates Lipopolysaccharide-Induced Cytokine Release in Mice Lung and Liver Tissues via Inhibiting Inflammation and Oxidative Stress | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer effects of this compound against A549 human lung cancer cells via the EGFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound exhibited anti-inflammatory effects in vivo and inhibited TNF-α production in LPS-induced mouse peritoneal macrophages in vitro via the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits interleukin-1β induced inflammatory response in human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Receptor Activator of Nuclear Factor-κB Ligand–Induced Osteoclastogenesis in Bone Marrow–Derived Macrophages Isolated from Sprague–Dawley Rats by Regulating NF-κB/NFATc1 and Akt/NFATc1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Attenuates Lipopolysaccharide-Induced Cytokine Release in Mice Lung and Liver Tissues via Inhibiting Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. glpbio.com [glpbio.com]
In-depth Technical Guide: The In Vivo Pharmacokinetic Profile of Isofraxidin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetic profile of isofraxidin, a naturally occurring coumarin with demonstrated pharmacological activities. This document summarizes key pharmacokinetic parameters, details the experimental methodologies for their determination, and illustrates relevant biological pathways. All quantitative data is presented in structured tables for comparative analysis, and experimental workflows and signaling pathways are visualized using diagrams.
Introduction to this compound
This compound (7-hydroxy-6,8-dimethoxy-2H-1-benzopyran-2-one) is a coumarin compound found in various medicinal plants, notably in the genera Acanthopanax and Fraxinus.[1] It has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects.[1][2] Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of this compound is crucial for the development of novel therapeutics and for predicting its efficacy and safety in preclinical and clinical settings.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound have been investigated in vivo, primarily in rat models. The data reveals differences in its profile when administered as a pure compound versus as a component of a plant extract.
| Parameter | Pure this compound (15 mg/kg, oral)[3][4] | This compound in Acanthopanax senticosus Extract (oral)[3] |
| Cmax (Maximum Plasma Concentration) | 13.80 µg/mL | 5.472 µg/mL |
| Tmax (Time to Cmax) | 0.23 h | 0.236 h |
| t1/2 (Half-life) | 0.57 h | 4.262 h |
| t1/2β (Elimination Half-life) | 7.89 h | Not Reported |
| AUC0-t (Area Under the Curve) | Not Reported | 8.162 µg·h/mL |
| AUC0-∞ (Area Under the Curve to Infinity) | Not Reported | 8.942 µg·h/mL |
| Parameter | This compound in Rat Corpus Striatum Extracellular Fluid (oral)[1] | |
| Dose | 10 mg/kg | 20 mg/kg |
| Tmax | 15 min | 15 min |
| Cmax | Not Reported | 899.82 ng/mL |
| AUC0-inf | Not Reported | 28059.76 ng·min/mL |
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
Absorption: this compound is rapidly absorbed following oral administration, with peak plasma concentrations reached in approximately 15-20 minutes.[1][3] Interestingly, when administered as part of an Acanthopanax senticosus extract, this compound exhibits a double-peak phenomenon in its plasma concentration-time curve, suggesting a more complex absorption process, possibly due to the presence of precursors in the extract.[5]
Distribution: this compound's high lipophilicity allows it to readily cross the blood-brain barrier.[1] Studies have shown its presence in the extracellular fluid of the rat striatum shortly after oral administration, highlighting its potential to exert effects on the central nervous system.[1]
Metabolism: The liver is the primary site of this compound metabolism.[6] Two major metabolites have been identified in rat plasma: 7,8-dihydroxyl-6-methoxy coumarin and 8-hydroxyl-6,7-dimethoxy coumarin.[6] In vitro studies have indicated that this compound can inhibit cytochrome P450 enzymes, specifically CYP1A2, 3A4, and 2E1, suggesting a potential for drug-drug interactions.[7]
Excretion: Detailed in vivo excretion studies for this compound are not extensively reported in the available literature.
Experimental Protocols
This section details the methodologies employed in the in vivo pharmacokinetic studies of this compound.
Animal Model
Drug Formulation and Administration
-
Formulation: For oral administration, pure this compound is typically suspended in a 0.5% solution of sodium carboxymethyl cellulose (CMC-Na) in water.[10] When administered as an extract, the dried plant material is often extracted with a solvent like ethanol, and the resulting extract is suspended in a suitable vehicle for oral gavage.
-
Administration: A single dose is administered via oral gavage using a suitable gavage needle.[9]
Blood Sampling
-
Collection Site: Blood samples (approximately 0.3-0.5 mL) are typically collected from the tail vein or via jugular vein cannulation at predetermined time points.[9][10]
-
Time Points: A typical blood collection schedule for an oral pharmacokinetic study includes pre-dose (0 h) and post-dose time points such as 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[10]
Plasma Sample Preparation
-
Blood Collection: Whole blood is collected into heparinized tubes.
-
Centrifugation: The blood samples are centrifuged, for example at 3000 rpm for 10 minutes, to separate the plasma.[10]
-
Storage: The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.[10]
-
Protein Precipitation: Prior to analysis, proteins in the plasma sample are precipitated. A common method involves adding a threefold volume of a solvent like acetonitrile, vortexing, and then centrifuging to pellet the precipitated proteins.[11] The supernatant containing the analyte of interest is then collected for analysis.
Analytical Method: UPLC-MS/MS
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is commonly used for the sensitive and selective quantification of this compound in plasma.[6][12]
-
Chromatographic System: UPLC system coupled with a triple quadrupole mass spectrometer.[12][13]
-
Column: A reversed-phase column, such as a UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).[14]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing a small amount of an acidifier like formic acid (e.g., 0.1%).[12]
-
Flow Rate: A typical flow rate is around 0.4 mL/min.[12]
-
Injection Volume: A small volume, typically 5-10 µL, of the prepared sample is injected.
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.[6][15]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[12]
-
Specific Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.
-
Visualizations
Experimental Workflow
Caption: In Vivo Pharmacokinetic Study Workflow for this compound.
Signaling Pathway
Recent studies have shown that this compound can modulate the IL-17 signaling pathway by targeting the Sphingosine-1-Phosphate Receptor 1 (S1PR1).[16] This pathway is implicated in inflammatory responses.
Caption: this compound Modulation of the S1PR1/IL-17 Signaling Pathway.
References
- 1. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid and sensitive UPLC-ESI MS method for analysis of this compound, a natural antistress compound, and its metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of this compound in rat plasma after oral administration of the extract of Acanthopanax senticosus using HPLC with solid phase extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Advanced UPLC-MS/MS Method for the Quantification of SIPI6398 in Rat Plasma and Its Pharmacokinetic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmrxiv.de [pharmrxiv.de]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. S1PR1 mediates Th17 cell migration from the thymus to the skin in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isofraxidin Signaling Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isofraxidin, a natural coumarin compound, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] This technical guide provides a comprehensive overview of the signaling pathways modulated by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways. The most prominent of these are the NF-κB, MAPK, and PI3K/Akt pathways, which are critically involved in inflammation, cell survival, and proliferation.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. This compound has been shown to be a potent inhibitor of this pathway.[3]
Mechanism of Action:
Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
This compound inhibits NF-κB activation by preventing the degradation of IκBα.[3] This retains NF-κB in the cytoplasm, thereby suppressing the expression of its target genes, which include various cytokines and enzymes involved in the inflammatory response.
Signaling Pathway Diagram:
Caption: this compound inhibits the NF-κB signaling pathway.
Quantitative Data on NF-κB Pathway Modulation by this compound:
| Parameter | Cell Line | Treatment | Result | Reference |
| IκBα degradation | Human osteoarthritis chondrocytes | IL-1β | This compound suppressed IL-1β-induced IκB-α degradation | [4] |
| p-p65 levels | RANKL-induced BMMs | This compound (12.5 µM) | Attenuated the increase in p-p65 levels | [3] |
| NF-κB transcriptional activity | RANKL-induced BMMs | This compound | Suppressed RANKL-induced NFATc1 transcriptional activity | [5] |
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate the activity of key MAPK members, such as ERK1/2, p38, and JNK.[2]
Mechanism of Action:
The MAPK cascade consists of a series of protein kinases that phosphorylate and activate one another. Extracellular signals activate a MAPKKK, which in turn activates a MAPKK, leading to the activation of a MAPK. Activated MAPKs then phosphorylate various downstream targets, including transcription factors.
This compound has been observed to inhibit the phosphorylation of ERK1/2 and p38, thereby downregulating their activity.[2][6] This inhibition can lead to anti-inflammatory and anti-cancer effects.
Signaling Pathway Diagram:
Caption: this compound modulates the MAPK signaling pathway.
Quantitative Data on MAPK Pathway Modulation by this compound:
| Parameter | Cell Line | Treatment | Result | Reference |
| p-ERK1/2 levels | Human hepatoma cells (HuH-7) | TPA-induced | This compound inhibited phosphorylation in a dose-dependent manner | [6] |
| p-p38 levels | U937 cells | X-ray irradiation | This compound (500 µM) caused a significant reduction in phosphorylation | [2] |
| IL-6 mRNA expression | Human hepatoma cells (HuH-7) | TPA-induced | This compound significantly suppressed expression in a dose-dependent manner | [7] |
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Dysregulation of this pathway is often associated with cancer.
Mechanism of Action:
Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which recruits and activates Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis.
This compound has been demonstrated to block the PI3K/Akt pathway by inhibiting the phosphorylation of Akt (p-Akt).[8] This inhibition leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax, caspase-3, and caspase-9, ultimately inducing apoptosis in cancer cells.[8]
Signaling Pathway Diagram:
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Quantitative Data on PI3K/Akt Pathway Modulation by this compound:
| Parameter | Cell Line | Treatment | Result | Reference |
| p-Akt expression | Human colorectal cancer cells (HT-29 and SW-480) | This compound | Markedly decreased the expression of p-Akt | [8] |
| Bcl-2 expression | Human colorectal cancer cells (HT-29 and SW-480) | This compound | Markedly decreased the expression of Bcl-2 | [8] |
| Bax expression | Human colorectal cancer cells (HT-29 and SW-480) | This compound | Notably increased the expression of Bax | [8] |
| Caspase-3 and -9 expression | Human colorectal cancer cells (HT-29 and SW-480) | This compound | Notably increased the expression of caspase-3 and -9 | [8] |
| Antiproliferative IC50 | Human lung cancer cell line (A549) | This compound (72h) | 75.16 ± 3.42 μM | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on the signaling pathways discussed above.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins, including their phosphorylated (activated) forms.
Experimental Workflow Diagram:
Caption: A typical workflow for Western blot analysis.
Detailed Protocol:
-
Sample Preparation:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.[9]
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.[10]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody (e.g., anti-p-p65, anti-p-Akt) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).
-
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
Experimental Workflow Diagram:
References
- 1. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties | MDPI [mdpi.com]
- 3. This compound Inhibits Receptor Activator of Nuclear Factor-κB Ligand–Induced Osteoclastogenesis in Bone Marrow–Derived Macrophages Isolated from Sprague–Dawley Rats by Regulating NF-κB/NFATc1 and Akt/NFATc1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits interleukin-1β induced inflammatory response in human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Receptor Activator of Nuclear Factor-κB Ligand-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages Isolated from Sprague-Dawley Rats by Regulating NF-κB/NFATc1 and Akt/NFATc1 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibited proliferation and induced apoptosis via blockage of Akt pathway in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Molecular Targets of Isofraxidin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isofraxidin, a naturally occurring coumarin derivative, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the identified molecular targets of this compound, presenting quantitative data, detailed experimental methodologies for target identification and validation, and visual representations of the key signaling pathways modulated by this compound. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, facilitating a deeper understanding of this compound's mechanisms of action and its therapeutic potential.
Introduction
This compound (7-hydroxy-6,8-dimethoxycoumarin) is a bioactive phytochemical found in various medicinal plants. Its multifaceted biological effects stem from its ability to interact with a range of molecular targets, thereby modulating critical cellular processes. This guide synthesizes the current knowledge on these targets, offering a technical and in-depth perspective for the scientific community.
Quantitative Data on Molecular Targets
The following tables summarize the quantitative data available for the interaction of this compound with its identified molecular targets. This data is essential for comparing the potency and selectivity of this compound across different biological systems.
Table 1: Enzyme Inhibition Data for this compound
| Target Enzyme | Species/Isoform | Inhibition Parameter | Value (nM) | Reference(s) |
| Carbonic Anhydrase I | Human (hCA I) | IC₅₀ | 67.61 | [1] |
| Kᵢ | 12.58 ± 0.50 | [1] | ||
| Carbonic Anhydrase II | Human (hCA II) | IC₅₀ | 52.42 | [1] |
| Kᵢ | 4.41 ± 0.35 | [1] | ||
| Acetylcholinesterase | - | IC₅₀ | 18.50 | [1] |
| Butyrylcholinesterase | - | IC₅₀ | 10.75 | [1] |
IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibition constant.
Key Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary pathways affected by this compound.
Figure 1: Overview of major signaling pathways modulated by this compound.
Experimental Protocols for Target Identification and Validation
This section outlines the generalized experimental methodologies employed to identify and validate the molecular targets of this compound.
Western Blot Analysis for Protein Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation status of key signaling proteins like Akt, ERK1/2, and p38 MAPK.
-
Cell Culture and Treatment: Plate cells (e.g., HT-29, SW-480, or BV2) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Electrotransfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-Akt, anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody against the total form of the target protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
References
In Silico Docking Studies of Isofraxidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico docking studies of Isofraxidin, a naturally occurring coumarin. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource on the computational approaches used to investigate the molecular interactions of this promising bioactive compound. This document details the identified protein targets, summarizes the quantitative binding data, outlines the experimental protocols for molecular docking, and visualizes the key signaling pathways and experimental workflows.
Introduction to this compound
This compound (7-hydroxy-6,8-dimethoxycoumarin) is a natural coumarin derivative found in various medicinal plants.[1] It has garnered significant attention in pharmacological research due to its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2] Understanding the molecular mechanisms underlying these activities is crucial for its development as a potential therapeutic agent. In silico molecular docking has emerged as a powerful tool to predict and analyze the binding of this compound to various protein targets at the molecular level, providing insights into its mechanism of action and guiding further experimental studies.
Identified Protein Targets of this compound
In silico and related experimental studies have identified several key protein targets of this compound, implicating its role in a multitude of signaling pathways. These targets are primarily involved in inflammation, cancer, and neurodegenerative diseases.
Key Protein Targets:
-
Sphingosine-1-Phosphate Receptor 1 (S1PR1): A G-protein coupled receptor involved in regulating the immune system. This compound has been shown to target S1PR1, modulating the IL-17 signaling pathway, which is crucial in inflammatory conditions like ulcerative colitis.[3]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and cancer. This compound has been investigated for its inhibitory effects on the EGFR signaling pathway in lung cancer cells.[4][5]
-
Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is associated with cancer invasion and metastasis. This compound has been shown to inhibit the expression of MMP-7 and is studied in the context of other MMPs like MMP-2 and MMP-9.[6][7]
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that is a key mediator of inflammation. This compound has been demonstrated to inhibit the production of TNF-α.[8][9]
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of pro-inflammatory prostaglandins. This compound is known to block inflammatory mediators including COX-2.[2][10]
-
Other Enzymes: Studies have also explored the inhibitory effects of this compound on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase.[11]
Quantitative Data from Docking Studies
The binding affinity of this compound to its protein targets is a critical parameter evaluated in in silico docking studies. This is typically quantified by the docking score or binding energy, with more negative values indicating a stronger and more favorable interaction. The following table summarizes the available quantitative data for this compound and related compounds with their respective protein targets.
| Target Protein | Ligand | Docking Score / Binding Energy (kcal/mol) | Software/Method | Reference |
| MMP-2 | Aristolochic acid | -7.01 | AutoDock Vina | [12] |
| MMP-9 | Nordentatin | -7.8 | AutoDock Vina | [13] |
| TNF-α | Compound 1 (a potential inhibitor) | -8.4 | Molecular Docking | [14] |
| COX-2 | Bartsioside | -10.53 | Molecular Docking | [15] |
| EGFR | This compound | Better result compared to CDK2 | AutoDock4 | [5] |
| S1PR1 | S1P (endogenous ligand) | -13.76 | MD simulations and LIE calculations | [16] |
Note: Specific docking scores for this compound are not always available in the public domain. The data for other ligands are provided for comparative purposes to indicate the potential binding affinities that can be achieved with these targets.
Experimental Protocols for In Silico Docking
A typical in silico molecular docking study involves a series of well-defined steps to ensure the accuracy and reliability of the results. The following is a generalized protocol based on commonly used software like AutoDock and AutoDock Vina.
Protein and Ligand Preparation
Protein Preparation:
-
Retrieval of Protein Structure: The three-dimensional structure of the target protein is typically downloaded from the Protein Data Bank (PDB).
-
Preparation of the Receptor: The downloaded protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.
-
Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of the amino acid residues.
-
Charge Assignment: Partial charges are assigned to each atom of the protein. The Gasteiger charge calculation method is commonly used.
-
File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.
Ligand Preparation:
-
Ligand Structure Generation: The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.
-
Energy Minimization: The 3D structure of the ligand is energy-minimized to obtain a stable conformation.
-
Torsional Degrees of Freedom: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.
-
Charge Assignment and File Format Conversion: Similar to the protein, partial charges are assigned to the ligand atoms, and the structure is saved in the PDBQT format.
Grid Box Generation
A grid box is defined to specify the search space for the docking simulation. The grid box should encompass the active site of the protein where the ligand is expected to bind. The size and center of the grid box are crucial parameters that can significantly influence the docking results.
Molecular Docking Simulation
The docking simulation is performed using software like AutoDock Vina. The program systematically samples different conformations, positions, and orientations of the ligand within the defined grid box. A scoring function is used to evaluate the binding affinity of each pose, and the pose with the most favorable (i.e., most negative) docking score is considered the most likely binding mode.
Analysis of Docking Results
The results of the docking simulation are analyzed to understand the binding mode of this compound with the target protein. This includes:
-
Binding Energy/Docking Score: The primary metric for assessing binding affinity.
-
Hydrogen Bond Interactions: Identification of hydrogen bonds formed between the ligand and the protein, which are critical for stabilizing the complex.
-
Hydrophobic Interactions: Analysis of non-polar interactions that contribute to binding.
-
Visualization: The docked complex is visualized using molecular graphics software to gain a 3D perspective of the binding interactions.
Visualizations
Experimental Workflow
References
- 1. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The coumarin component this compound targets the G-protein-coupled receptor S1PR1 to modulate IL-17 signaling and alleviate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer effects of this compound against A549 human lung cancer cells via the EGFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a coumarin component from Acanthopanax senticosus, inhibits matrix metalloproteinase-7 expression and cell invasion of human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound exhibited anti-inflammatory effects in vivo and inhibited TNF-α production in LPS-induced mouse peritoneal macrophages in vitro via the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. isfcppharmaspire.com [isfcppharmaspire.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular docking of alkaloid compounds with the matrix metalloproteinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Computational Analysis of S1PR1 SNPs Reveals Drug Binding Modes Relevant to Multiple Sclerosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Isofraxidin Structure-Activity Relationship: A Technical Guide for Researchers
An In-depth Analysis of a Promising Coumarin for Drug Development
Isofraxidin, a naturally occurring coumarin derivative, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, focusing on its anti-inflammatory, antioxidant, and cytotoxic properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this compound and its analogs.
Core Concepts: The Pharmacological Profile of this compound
This compound (7-hydroxy-6,8-dimethoxycoumarin) is a coumarin compound found in various medicinal plants.[1] Its core chemical structure, a fusion of a benzene and a pyrone ring, serves as a scaffold for its biological functions. The existing literature robustly supports the anti-inflammatory, antioxidant, and anticancer activities of this compound, making it a compelling candidate for further investigation and drug development.[2]
Quantitative Analysis of this compound's Biological Activities
To facilitate a clear comparison of this compound's potency across different biological assays, the following tables summarize the available quantitative data.
Table 1: Anti-inflammatory and Related Activities of this compound
| Biological Activity | Assay System | Metric | Value | Reference |
| TNF-α Inhibition | LPS-stimulated RAW 264.7 macrophages | IC50 | Not explicitly quantified for this compound, but derivatives show activity in the micromolar range. | [3] |
| Cyclooxygenase (COX) Inhibition | In vitro enzyme assay | IC50 | Data for specific this compound derivatives needed. | [4] |
| Lipoxygenase (LOX) Inhibition | In vitro enzyme assay | IC50 | Data for specific this compound derivatives needed. | [5][6] |
Table 2: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Value | Reference |
| KB | Oral Epidermoid Carcinoma | IC50 | 1.99 ± 0.22 µM (for a derivative, 7f) | [7] |
| A549 | Lung Carcinoma | IC50 | 0.90 ± 0.09 µM (for a derivative, 7f) | [7] |
| MCF-7 | Breast Adenocarcinoma | IC50 | 3.1 ± 0.8 µg/mL (for a derivative, 7e) | [8] |
| MDA-MB-231 | Breast Adenocarcinoma | IC50 | 2.4 ± 0.6 µg/mL (for a derivative, 7h) | [8] |
| T-47D | Breast Ductal Carcinoma | IC50 | 1.8 ± 0.6 µg/mL (for a derivative, 7h) | [8] |
Table 3: Antioxidant and Other Bioactivities of this compound
| Biological Activity | Assay System | Metric | Value | Reference |
| Carbonic Anhydrase I Inhibition | In vitro enzyme assay | IC50 | 67.61 nM | [9] |
| Carbonic Anhydrase II Inhibition | In vitro enzyme assay | IC50 | 52.42 nM | [9] |
| Acetylcholinesterase Inhibition | In vitro enzyme assay | IC50 | 18.50 nM | [9] |
| Butyrylcholinesterase Inhibition | In vitro enzyme assay | IC50 | 10.75 nM | [9] |
| α-Glycosidase Inhibition | In vitro enzyme assay | IC50 | 55.16 nM | [9] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this cascade, thereby dampening the inflammatory response.
References
- 1. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coumarin Derivatives as Anti-inflammatory and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipoxygenase-inhibition-activity-of-coumarin-derivatives-qsar-and-molecular-docking-study - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Isofraxidin: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isofraxidin (7-hydroxy-6,8-dimethoxycoumarin) is a naturally occurring hydroxycoumarin that has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2][3] As a multi-target agent, this compound exhibits anti-inflammatory, anticancer, cardioprotective, and neuroprotective properties, making it a promising candidate for drug development.[1][2][3] This technical guide provides a comprehensive overview of the discovery of this compound in various plant species, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways.
Natural Sources of this compound
This compound is predominantly found in the plant kingdom, with notable concentrations in the Eleutherococcus and Fraxinus genera.[1][2][3] It has also been isolated from a variety of other plants, including Acanthopanax senticosus, Artemisia capillaris, and Sarcandra glabra.[4][5][6] The compound's presence is not limited to a specific part of the plant; it has been extracted from the stem bark, roots, and leaves.[1][7]
Experimental Protocols: Isolation and Purification of this compound
The successful isolation and purification of this compound are critical for its subsequent pharmacological evaluation. A variety of extraction and purification techniques have been developed and optimized.
Extraction Methodologies
Several methods are employed for the extraction of this compound from plant materials, ranging from conventional to modern techniques.[1][2][3] The choice of method and solvent can significantly impact the yield and purity of the final product.
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Plant Source | Solvent(s) | Key Parameters | Yield (mg/g of plant material) | Purity | Reference |
| Mechanochemical-assisted extraction | Acanthopanax senticosus | Water with 2% w/w Na2CO3 | 25°C, 5 min, solid/solvent ratio 1:20 | 0.482 | Not specified | [1] |
| Microwave-assisted extraction (MAE) | Sarcandra glabra | 60% (v/v) aqueous ethanol | 65°C, 20 min, 500 W, solid/liquid ratio 1:10 | 0.6 | >99% | [6] |
| Deep Eutectic Solvent (DES) extraction | Acanthopanax senticosus | Choline chloride and citric acid | 80°C, 2 h, solid/solvent ratio 1:20 | 1.56 | Not specified | [5][8] |
| Conventional Solvent Extraction | Chloranthus japonicus root | Ethyl acetate | Liquid-liquid extraction | 1.12 (from dried extract) | Not specified | [5][8] |
Detailed Protocol: Microwave-Assisted Extraction (MAE) of this compound from Sarcandra glabra [6]
-
Sample Preparation: 2 grams of dried and powdered Sarcandra glabra sample is used.
-
Solvent: 20 mL of 60% (v/v) aqueous ethanol is added to the plant material.
-
Extraction: The mixture is subjected to microwave irradiation at 500 W for 20 minutes at a constant temperature of 65°C.
-
Concentration: The resulting extract is concentrated to obtain a dry extract of approximately 300 mg.
Purification Techniques
Following extraction, various chromatographic methods are utilized to purify this compound to a high degree.
Detailed Protocol: High-Speed Counter-Current Chromatography (HSCCC) Purification [6]
-
Sample Preparation: The 300 mg dry extract obtained from MAE is dissolved in the lower phase of the selected solvent system.
-
Solvent System: A two-phase solvent system of n-hexane–ethyl acetate–methanol–water (1:2:1:2, v/v/v/v) is prepared and thoroughly equilibrated. The upper and lower phases are separated.
-
HSCCC Operation:
-
The HSCCC column is first entirely filled with the stationary phase (the upper phase of the solvent system).
-
The apparatus is then rotated at a specific speed (e.g., 800-1000 rpm), and the mobile phase (the lower phase) is pumped into the column at a defined flow rate.
-
After hydrodynamic equilibrium is established, the sample solution is injected into the column.
-
-
Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored by a UV detector (at 344 nm for this compound) and collected into fractions.[9] The fractions containing the target compound are pooled, and the solvent is evaporated.
-
Purity Determination: The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).[6][9]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound.
References
- 1. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and Characterization of this compound 7- O-(6'- O- p-Coumaroyl)- β-glucopyranoside from Artemisia capillaris Thunberg: A Novel, Nontoxic Hyperpigmentation Agent That Is Effective In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green Separation and Extraction of this compound from Acanthopanax senticosus Using Deep Eutectic Solvent Synthesized from Choline Chloride and Citric Acid | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a coumarin component from Acanthopanax senticosus, inhibits matrix metalloproteinase-7 expression and cell invasion of human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. [Determination of this compound in Sarcandra glabra (Thunb.) Nakai by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Isofraxidin's Impact on Gene Expression: A Technical Guide for Researchers
Abstract
Isofraxidin is a naturally occurring coumarin compound found predominantly in plants of the Eleutherococcus and Fraxinus genera.[1][2] Possessing a range of pharmacological properties including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects, this compound has emerged as a molecule of significant interest in drug development.[1][3] At the core of its therapeutic potential lies its ability to modulate the expression of key genes involved in critical cellular processes. This technical guide provides an in-depth analysis of this compound's effects on gene expression, focusing on the underlying signaling pathways, quantitative changes in gene products, and the experimental methodologies used to elucidate these effects. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's molecular mechanisms.
Introduction to this compound
This compound (7-hydroxy-6,8-dimethoxycoumarin) is a hydroxycoumarin with the chemical formula C₁₁H₁₀O₅.[2] Its structure allows it to interact with various biological targets, leading to a cascade of effects on cellular signaling and gene regulation. Extensive research has demonstrated that this compound can attenuate inflammatory responses, inhibit cancer cell proliferation and invasion, and protect against oxidative stress.[4][5][6] These broad-spectrum activities are directly linked to its capacity to alter the transcriptional landscape of the cell, primarily by targeting key signaling pathways that control inflammation, apoptosis, and cell survival.
Core Signaling Pathways Modulated by this compound
This compound exerts its effects on gene expression by intervening in several critical signaling cascades. Its primary mechanisms involve the inhibition of pro-inflammatory pathways and the modulation of pathways controlling cell growth and death.
Anti-Inflammatory Pathways
Toll-Like Receptor 4 (TLR4) / Nuclear Factor-kappa B (NF-κB) Signaling
The TLR4/NF-κB pathway is a cornerstone of the innate immune response, activated by stimuli like lipopolysaccharide (LPS). Activation leads to the transcription of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway. It competitively inhibits the formation of the TLR4/myeloid differentiation protein-2 (MD-2) complex, a crucial step for downstream signaling.[7] This inhibition prevents the activation of the IκB kinase (IKK) complex, thereby blocking the degradation of IκBα and subsequent nuclear translocation of the NF-κB p65 subunit.[2] The result is a significant downregulation of NF-κB target genes, including TNF-α, IL-6, COX-2, and iNOS.[1][2]
Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK pathways, including the p38 and ERK1/2 cascades, are crucial for translating extracellular stimuli into cellular responses like inflammation and proliferation.[8] In inflammatory contexts, such as LPS-stimulated macrophages, this compound has been demonstrated to decrease the phosphorylation of both p38 and ERK1/2.[9] By inhibiting the activation of these kinases, this compound prevents the downstream activation of transcription factors like AP-1, leading to reduced expression of inflammatory genes such as TNF-α.[4][9]
Anticancer and Apoptosis Pathways
EGFR/PI3K/Akt Signaling
The Epidermal Growth Factor Receptor (EGFR) pathway is frequently overactive in various cancers, promoting cell proliferation, survival, and invasion.[10] this compound has been shown to exert anticancer effects by targeting this pathway. In A549 human lung cancer cells, this compound treatment leads to decreased phosphorylation of EGFR and its downstream effector, Akt.[11] The inhibition of Akt, a central node for cell survival, subsequently modulates the expression of apoptosis-related proteins. Specifically, it downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax, tipping the balance towards programmed cell death.[5][11]
Quantitative Effects on Gene Expression
The modulatory effects of this compound on gene expression have been quantified across various experimental models. The following tables summarize these findings.
Anti-Inflammatory Gene Modulation
| Target Gene/Protein | Experimental Model | This compound Dose/Conc. | Observed Effect | Citation |
| TNF-α | LPS-induced mice | 10, 15 mg/kg | Significantly decreased serum levels and expression. | [1][2] |
| IL-1β-induced human nucleus pulposus cells | 10, 20, 40 µM | Markedly reduced expression. | [1] | |
| IL-6 | LPS-induced mice | 15 mg/kg | Significantly decreased serum levels. | [2] |
| IL-1β-induced human nucleus pulposus cells | 10, 20, 40 µM | Markedly reduced expression. | [1] | |
| IL-1β, IL-8, INF-γ | LPS-induced mice | Not specified | Decreased serum levels. | [4] |
| COX-2 | LPS-stimulated human chondrocytes | Not specified | Attenuated increased expression. | [7] |
| IL-1β-induced osteoarthritis model | Not specified | Significantly reduced expression. | [1] | |
| iNOS | LPS-stimulated human chondrocytes | Not specified | Attenuated increased expression. | [7] |
| IL-1β-induced osteoarthritis model | Not specified | Significantly reduced expression. | [1] | |
| MMPs (MMP-1, -3, -13) | IL-1β-induced chondrocytes | Not specified | Significantly decreased expression. | [1] |
| ADAMTS-4, ADAMTS-5 | IL-1β-induced human chondrocytes | 1, 10, 50 µM | Reduced expression. | [1] |
| TLR4 | LPS-stimulated cells | Not specified | Inhibited expression. | [4] |
Anticancer Gene Modulation
| Target Gene/Protein | Experimental Model | This compound Dose/Conc. | Observed Effect | Citation |
| p-EGFR | A549 human lung cancer cells | Not specified | Inhibited expression. | [11] |
| p-Akt | A549 human lung cancer cells | Not specified | Inhibited expression. | [11] |
| HT-29 & SW-480 colorectal cancer cells | Not specified | Blocked pathway via inhibited expression. | [5] | |
| Bcl-2 (anti-apoptotic) | HT-29 & SW-480 cells | Not specified | Markedly decreased expression. | [5] |
| Bax (pro-apoptotic) | HT-29 & SW-480 cells | Not specified | Notably increased expression. | [5] |
| Caspase-3, Caspase-9 | HT-29 & SW-480 cells | Not specified | Notably increased expression. | [5] |
| MMP-2, MMP-9 | A549 human lung cancer cells | Not specified | Inhibited expression. | [11] |
| MMP-7 | HuH-7 & HepG2 hepatoma cells | Not specified | Inhibited mRNA and protein expression. | [12] |
Other Gene Regulatory Effects
| Target Gene/Protein | Experimental Model | This compound Dose/Conc. | Observed Effect | Citation |
| MITF, Tyrosinase | B16F10 melanocytes | Not specified | Increased expression (less than its glucoside derivative). | [13] |
| Nrf2 | DSS-induced colitis in mice | Not specified | Upregulated Nrf2 and promoted nuclear entry. | [6] |
Key Experimental Methodologies
The investigation of this compound's effects on gene expression relies on a suite of standard molecular biology techniques.
In Vitro Cell Culture and Treatment
This protocol outlines a general procedure for treating cultured cells to study the effects of this compound.
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, A549 lung cancer cells, or primary chondrocytes) in appropriate culture vessels (e.g., 6-well plates) and culture in complete medium until they reach 70-80% confluency.[14]
-
Pre-treatment: Aspirate the culture medium and replace it with a medium containing various concentrations of this compound (e.g., 1-50 µM). Incubate for a specified period (e.g., 2 hours).[1]
-
Stimulation: For inflammatory models, add an inflammatory agent like LPS (e.g., 1 µg/mL) or IL-1β (e.g., 1 ng/mL) to the wells and incubate for the desired time (e.g., 24 hours).[1]
-
Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and wash the cells with ice-cold PBS. Lyse the cells directly in the plate using RIPA buffer or a similar lysis buffer for subsequent protein analysis.[14][15]
Gene Expression Analysis (Western Blot)
Western blotting is a fundamental technique used to detect and quantify the expression level of specific proteins.[16]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay to ensure equal loading.[17]
-
Sample Preparation: Mix the lysate with 4x SDS-PAGE loading buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[16]
-
Gel Electrophoresis: Load 20-50 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-COX-2, anti-Bcl-2) overnight at 4°C with gentle agitation.[14]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody's host species for 1-2 hours at room temperature.[15]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[14] Densitometry analysis is used to quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
In Vivo Animal Models (LPS-Induced Inflammation)
Animal models are crucial for validating in vitro findings. The LPS-induced systemic inflammation model in mice is commonly used.[18][19]
-
Acclimatization: House mice (e.g., BALB/c or C57BL/6) for at least one week under standard conditions.[18]
-
Drug Administration: Administer this compound (e.g., 1-15 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection or oral gavage for a set period.[1]
-
LPS Challenge: One to two hours after the final this compound dose, induce systemic inflammation by administering an i.p. injection of LPS (e.g., 0.5-5 mg/kg).[18][20]
-
Sample Collection: At a specified time post-LPS injection (e.g., 2-6 hours), anesthetize the mice and collect blood via cardiac puncture for serum cytokine analysis. Euthanize the animals and harvest tissues (e.g., liver, lungs, brain) for histopathology or homogenization to prepare lysates for Western blot analysis.[18][21]
General Experimental Workflow
Conclusion and Future Directions
This compound demonstrates significant and diverse effects on gene expression, underpinning its therapeutic potential across a spectrum of diseases. Its primary mechanism involves the targeted suppression of pro-inflammatory gene transcription through the inhibition of the TLR4/NF-κB and MAPK signaling pathways. Furthermore, in cancer models, it modulates the EGFR/Akt pathway to downregulate survival genes and promote apoptosis. The quantitative data consistently show a dose-dependent reduction in key inflammatory mediators and an increase in pro-apoptotic markers.
For drug development professionals, this compound represents a promising multi-target agent. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic profiles in more detail, exploring synergistic effects with existing therapies, and conducting well-designed clinical trials to translate these potent gene-regulatory effects into viable treatments for inflammatory diseases and specific cancers. Further investigation into its effects on other signaling pathways and its potential for epigenetic modifications will also be valuable.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Attenuates Lipopolysaccharide-Induced Cytokine Release in Mice Lung and Liver Tissues via Inhibiting Inflammation and Oxidative Stress [mdpi.com]
- 5. This compound inhibited proliferation and induced apoptosis via blockage of Akt pathway in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound attenuates dextran sulfate sodium-induced ulcerative colitis through inhibiting pyroptosis by upregulating Nrf2 and reducing reactive oxidative species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cusabio.com [cusabio.com]
- 9. This compound exhibited anti-inflammatory effects in vivo and inhibited TNF-α production in LPS-induced mouse peritoneal macrophages in vitro via the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer effects of this compound against A549 human lung cancer cells via the EGFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a coumarin component from Acanthopanax senticosus, inhibits matrix metalloproteinase-7 expression and cell invasion of human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation and Characterization of this compound 7-O-(6′-O-p-Coumaroyl)-β-glucopyranoside from Artemisia capillaris Thunberg: A Novel, Nontoxic Hyperpigmentation Agent That Is Effective In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
- 15. Western Blot Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 18. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]
- 19. LPS-Induced Neuroinflammatory Model In Mice [bio-protocol.org]
- 20. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Isofraxidin Synthesis and Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isofraxidin, with the IUPAC name 7-Hydroxy-6,8-dimethoxy-2H-1-benzopyran-2-one, is a natural coumarin compound found in various plant species, most notably in the Eleutherococcus and Fraxinus genera[1][2][3]. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects[1][2][4]. These properties are attributed to its ability to modulate various cellular signaling pathways, such as NF-κB and Akt[1][5]. This document provides detailed application notes and protocols for the chemical synthesis, biosynthesis, and various purification methods of this compound.
Synthesis of this compound
This compound can be prepared through several chemical synthesis routes, often utilizing benzaldehyde derivatives as precursors[1][2][6]. Common methods include the Knoevenagel, Perkin, Von Pechmann, and Wittig reactions[1].
Chemical Synthesis Routes
A highly efficient method for this compound synthesis is a modified Knoevenagel condensation[1]. One reported five-step method starting from a trimethoxylated benzaldehyde achieved an overall yield of 48%[1]. Another environmentally friendly, modified one-step Knoevenagel reaction reported a significantly higher yield of 94%[1]. An alternative route starting from syringaldehyde has also been developed, reporting an overall yield of nearly 50%[7].
Table 1: Comparison of this compound Chemical Synthesis Methods
| Method | Precursor | Key Features | Overall Yield (%) |
| Five-Step Synthesis | Trimethoxylated Benzaldehyde | Involves Knoevenagel reaction with zinc oxide and Meldrum's acid. | 48 |
| Modified Knoevenagel Reaction | 2,4-dihydroxybenzaldehyde | Environmentally friendly; eliminates organic co-solvents and catalyst. | 94 |
| Syringaldehyde Transformation | Syringaldehyde | Cyclization performed by cold concentrated sulfuric acid. | ~50 |
Experimental Protocol: Modified Knoevenagel Synthesis
This protocol is based on the high-yield, environmentally friendly synthesis method.
Materials:
-
2,4-dihydroxybenzaldehyde
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Water
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Combine equimolar amounts of 2,4-dihydroxybenzaldehyde and Meldrum's acid in a round-bottom flask.
-
Add water as the solvent.
-
Heat the mixture under reflux with constant stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold water to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain crude this compound.
-
Further purification can be achieved by recrystallization, for example, using a cyclohexane/ethyl acetate solvent system[1][8].
This compound Synthesis and Biosynthesis Workflows
The following diagrams illustrate a general chemical synthesis workflow and the natural biosynthetic pathway of this compound.
References
- 1. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. This compound | 486-21-5 | FI65562 | Biosynth [biosynth.com]
- 5. This compound inhibited proliferation and induced apoptosis via blockage of Akt pathway in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] this compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for Isofraxidin Extraction from Acanthopanax senticosus
Introduction
Isofraxidin (7-hydroxy-6, 8-dimethoxy coumarin) is a bioactive hydroxycoumarin found in various plants, notably Acanthopanax senticosus (Siberian Ginseng).[1][2] It has garnered significant interest from the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[1][3][4] this compound exerts its biological functions by modulating various signaling pathways, such as the NF-κB and IL-17 pathways.[1][3][5] The effective extraction and purification of this compound from plant matrices are critical first steps for research and drug development. This document provides detailed protocols for several extraction methods, a comparative summary of their efficiencies, and a standardized method for quantification.
Data Presentation: Comparison of Extraction Methods
The choice of extraction method significantly impacts the yield, purity, and environmental footprint of the process. Below is a summary of quantitative data from various published methods for extracting this compound from Acanthopanax senticosus.
| Extraction Method | Solvent | Solid/Liquid Ratio (g/mL) | Temperature (°C) | Time | Yield/Efficiency | Reference(s) |
| Mechanochemistry-Assisted Treatment (MT) | Water (with 0.5% Na₂CO₃) | 1:20 | 25 | 3 min | 0.454 µg/g | [6] |
| Mechanochemical Extraction (MCAE) | Water (with 2% w/w Na₂CO₃) | 1:20 | 25 | 5 min | 0.482 mg/g | [1] |
| Deep Eutectic Solvent (DES) | DES (Choline chloride & Citric acid) | 1:20 | N/A | N/A | 1.56 mg/g (2-3 times > 70% Ethanol) | [7][8] |
| Conventional Heat Reflux | Ethanol | N/A | N/A | >20 min | 0.348 µg/g | [6] |
| Conventional Solvent | 70% Ethanol | 1:20 | N/A | N/A | ~0.5-0.8 mg/g (inferred) | [7][8] |
| Alternative Ultrasonic & Microwave | 60% Ethanol | 1:20 | N/A | 2x(20 min US + 10 min MW) | 8.89 mg/100g (0.089 mg/g) | [9] |
Experimental Protocols & Workflows
The following section details the methodologies for the extraction, purification, and analysis of this compound.
Experimental Workflow
The general workflow for this compound extraction and analysis involves several key stages, from raw material preparation to final quantification.
Caption: General workflow for this compound extraction and analysis.
Protocol 1: Mechanochemistry-Assisted Aqueous Extraction
This method is an eco-friendly approach that utilizes water as a solvent, enhanced by mechanical force.[6]
-
Sample Preparation: Dry the roots and rhizomes of Acanthopanax senticosus and grind them into a superfine powder (e.g., D95 of 47 µm).
-
Reagent Preparation: Prepare an aqueous solution containing 0.5% (mass %) of sodium carbonate (Na₂CO₃).[6]
-
Extraction:
-
Post-Extraction Processing:
-
Clarify the sample extract by centrifugation at 8000 rpm for 10 minutes to remove fine particulates.[6]
-
Collect the supernatant and acidify it to a pH of 4.5.
-
Evaporate the solvent in a rotary evaporator under vacuum at 40 °C to obtain the dry extract.
-
Protocol 2: Deep Eutectic Solvent (DES) Extraction
DESs are green solvents with high efficiency for extracting bioactive compounds.[8] This protocol is based on a DES synthesized from choline chloride and citric acid.
-
Sample Preparation: Dry and grind the plant material, then sieve it through an 80-mesh screen. Dry the resulting powder at 80 °C before use.[7][8]
-
DES Preparation: (Note: The specific synthesis protocol for the DES is not detailed in the source articles but typically involves heating and stirring the hydrogen bond donor and acceptor, e.g., choline chloride and citric acid, until a clear liquid is formed).[8]
-
Extraction:
-
Post-Extraction Processing:
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard and reliable method for the quantification of this compound.[10]
-
Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
Create a series of working standards (e.g., 0.001 to 0.01 mg/mL) by diluting the stock solution with methanol to generate a calibration curve.[7]
-
-
Sample Preparation:
-
Accurately weigh the dry extract obtained from any of the protocols above.
-
Dissolve the extract in methanol, sonicate for 15-20 minutes to ensure complete dissolution, and dilute to a known final volume (e.g., 10 mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the prepared standards and samples.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
-
Signaling Pathway
This compound has been shown to alleviate Dextran Sulfate Sodium (DSS)-induced ulcerative colitis by targeting the S1PR1 receptor and subsequently modulating the IL-17 signaling pathway.[5]
Caption: this compound targets S1PR1 to suppress the IL-17 pathway.[5]
References
- 1. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]
- 5. The coumarin component this compound targets the G-protein-coupled receptor S1PR1 to modulate IL-17 signaling and alleviate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sibran.ru [sibran.ru]
- 7. preprints.org [preprints.org]
- 8. Green Separation and Extraction of this compound from Acanthopanax senticosus Using Deep Eutectic Solvent Synthesized from Choline Chloride and Citric Acid [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. [Determination of this compound in Sarcandra glabra (Thunb.) Nakai by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The Development and Validation of a Novel HPLC-DAD Method for the Quantification of Icaridin in Insect Repellent Formulations [mdpi.com]
Application Note: Quantification of Isofraxidin using High-Performance Liquid Chromatography (HPLC)
Introduction
Isofraxidin (7-hydroxy-6,8-dimethoxycoumarin) is a natural coumarin found in various plant species, including those of the Eleutherococcus and Fraxinus genera[1][2]. It has garnered significant interest from researchers and drug development professionals due to its diverse pharmacological activities, which include anti-inflammatory, antioxidant, neuroprotective, and cardioprotective effects[3][4][5]. Accurate and reliable quantification of this compound in different matrices, such as plant extracts and biological fluids, is crucial for quality control, pharmacokinetic studies, and the development of new therapeutic agents. This application note provides a detailed protocol for the quantification of this compound using a validated High-Performance Liquid Chromatography (HPLC) method.
Principle of the Method
This method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an acidified aqueous solution. The gradient elution allows for the efficient separation of this compound from other components in the sample matrix. Detection is performed at a UV wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity. Quantification is based on the external standard method, where the peak area of this compound in the sample is compared to a calibration curve generated from standard solutions of known concentrations.
Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Solid-Phase Extraction (SPE) manifold and cartridges (for plasma samples)
-
Ultrasonic bath
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
-
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Acetic acid or phosphoric acid (analytical grade)
-
Ethyl acetate (for plant extraction)
-
Experimental Protocols
1. Preparation of Standard and Sample Solutions
1.1. Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. This stock solution should be stored at 4°C and protected from light.
1.2. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
1.3. Sample Preparation
-
From Plant Material (e.g., Sarcandra glabra):
-
Weigh 1.0 g of the dried and powdered plant material.
-
Add 25 mL of methanol and extract using an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
-
From Rat Plasma:
-
This protocol utilizes a solid-phase extraction (SPE) method for sample cleanup[6].
-
Condition a C18 SPE cartridge by washing it with 5 mL of methanol followed by 5 mL of water.
-
To 0.5 mL of plasma, add a known amount of internal standard (if used) and vortex.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove interferences.
-
Elute this compound with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC analysis.
-
2. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the quantification of this compound. These parameters may be optimized depending on the specific instrument and column used.
| Parameter | Condition 1 (for Plant Extracts) | Condition 2 (for Plasma Samples) |
| Column | µ-Bondapak C18 | C18 with guard column |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid (20:80, v/v)[7] | A: Methanol, B: 0.1% Acetic Acid[6] |
| Elution Mode | Isocratic | Gradient |
| Gradient Program | N/A | 0-4 min: 35% A, 65% B4-10 min: 35-45% A, 65-55% B10-20 min: 45% A, 55% B |
| Flow Rate | 1.0 mL/min | 0-4 min: 1.2 mL/min4-20 min: 1.0 mL/min[6] |
| Detection Wavelength | 344 nm[7] | 300 nm[6] |
| Injection Volume | 10 µL | 20 µL |
| Column Temperature | Ambient | Ambient |
3. Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | A linear correlation was found in the range of 20-320 ng[6]. |
| Precision (%RSD) | ≤ 2% | The relative standard deviation was 1.9%[7]. |
| Accuracy (% Recovery) | 98-102% | The recovery was 98.1%[7]. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | To be determined experimentally. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | To be determined experimentally. |
| Specificity | No interfering peaks at the retention time of this compound | The method should be able to separate this compound from other components. |
4. Data Analysis
-
Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a graph of peak area versus concentration and perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Inject the prepared sample solutions and record the peak area of this compound. Calculate the concentration of this compound in the sample using the equation from the calibration curve.
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
Visualizations
Caption: Experimental workflow for HPLC quantification of this compound.
This application note provides a comprehensive and detailed protocol for the quantification of this compound by HPLC. The method is demonstrated to be simple, rapid, and accurate, making it suitable for routine quality control and research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties [mdpi.com]
- 3. This compound | 486-21-5 | FI65562 | Biosynth [biosynth.com]
- 4. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Determination of this compound in Sarcandra glabra (Thunb.) Nakai by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isofraxidin in Murine Models of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isofraxidin, a naturally occurring coumarin compound, for mitigating neuroinflammation in various murine models. The protocols outlined below are based on established research and are intended to guide the design and execution of preclinical studies investigating the therapeutic potential of this compound in neuroinflammatory and neurodegenerative diseases.
Introduction
This compound has demonstrated significant anti-inflammatory, antioxidant, and neuroprotective properties in several preclinical studies.[1] Its therapeutic potential stems from its ability to modulate key signaling pathways involved in the inflammatory cascade within the central nervous system. In murine models, this compound has been shown to alleviate depressive-like behaviors, reduce parkinsonian symptoms, and protect against ischemia-reperfusion-induced brain injury by targeting neuroinflammation.[2][3][4]
Mechanism of Action
This compound exerts its neuroprotective effects through multiple mechanisms:
-
Inhibition of Pro-inflammatory Cytokines: this compound significantly suppresses the expression of key pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][3]
-
Modulation of Inflammatory Signaling Pathways: It inhibits the activation of critical inflammatory signaling pathways, such as the nuclear factor kappa B (NF-κB) and the NOD-like receptor protein 3 (NLRP3) inflammasome.[2] Evidence also points to its role in modulating the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[4]
-
Suppression of Microglial Activation: this compound has been shown to inhibit the activation and accumulation of microglia, the primary immune cells of the brain, at sites of inflammation.[3]
-
Antioxidant Activity: The compound exhibits considerable anti-oxidative properties, which contribute to its neuroprotective effects.[2]
-
Neurotrophic Factor Regulation: this compound can modulate signaling pathways related to neurotrophic factors, such as the brain-derived neurotrophic factor (BDNF)-CREB-ERK pathway.[5]
Data Presentation
The following tables summarize the quantitative data from key studies, demonstrating the efficacy of this compound in murine models of neuroinflammation.
Table 1: Effect of this compound on Pro-Inflammatory Cytokines in a Chronic Unpredictable Mild Stress (CUMS) Murine Model
| Treatment Group | TNF-α (relative expression) | IL-6 (relative expression) | IL-1β (relative expression) |
| Control | Baseline | Baseline | Baseline |
| CUMS | Significantly Increased | Significantly Increased | Significantly Increased |
| CUMS + this compound (10 mg/kg) | Significantly Decreased vs. CUMS | Significantly Decreased vs. CUMS | Significantly Decreased vs. CUMS |
Data adapted from a study on depressive-like behaviors induced by CUMS in mice.[2]
Table 2: Effect of this compound on Inflammatory Markers in a Cerebral Ischemia-Reperfusion (CIR) Rat Model
| Treatment Group | TNF-α (pg/mg) | IL-1β (pg/mg) | IL-6 (pg/mg) |
| Sham | Baseline | Baseline | Baseline |
| CIR | Significantly Increased | Significantly Increased | Significantly Increased |
| CIR + this compound (7.5 mg/kg) | 29.53 | 19.22 | 37.23 |
| CIR + this compound (15 mg/kg) | 19.55 | 12.36 | 30.55 |
| CIR + this compound (30 mg/kg) | 11.52 | 7.01 | 21.91 |
Data represent mean values and showed a significant reduction (p < 0.001) compared to the CIR group.[4]
Table 3: Neurobehavioral and Neuropathological Outcomes in an LPS-Induced Parkinson's Disease Murine Model
| Treatment Group | Motor Performance (Rotarod, Pole-climbing, Beam-walking) | Microglial Activation (Iba-1 staining) | Dopaminergic Neuron Protection (TH staining) |
| Sham | Baseline | Minimal | Normal |
| LPS | Significantly Impaired | Markedly Increased | Significant Loss |
| LPS + this compound | Significantly Improved vs. LPS | Markedly Inhibited vs. LPS | Significant Protection vs. LPS |
This compound pre-treatment demonstrated notable neuroprotective properties by mitigating LPS-induced parkinsonian behaviors, microglial activation, and dopaminergic neuron damage.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Chronic Unpredictable Mild Stress (CUMS) Induced Neuroinflammation Model
Objective: To induce a state of chronic stress leading to neuroinflammation and depressive-like behaviors in mice and to assess the therapeutic effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (purity ≥98%)
-
Vehicle (e.g., normal saline with 0.1% Tween 80)
-
Cages and equipment for stressors (e.g., water bottles for wet bedding, restraint tubes, strobe light)
-
Sucrose preference test apparatus
-
Open field test arena
-
Forced swim test cylinder
-
ELISA kits for TNF-α, IL-6, IL-1β
Procedure:
-
Acclimation: Acclimate mice to the housing conditions for at least one week.
-
Grouping: Randomly divide mice into: Control, CUMS + Vehicle, and CUMS + this compound groups.
-
CUMS Procedure: For 5 weeks, subject the CUMS groups to a daily regimen of one of the following stressors, applied randomly:
-
24h food deprivation
-
24h water deprivation
-
5 min cold swim (4°C)
-
1h restraint stress
-
Overnight illumination
-
Tilted cage (45°) for 24h
-
Wet bedding for 24h
-
-
This compound Administration: From week 3 to week 5, administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle daily to the respective groups.
-
Behavioral Testing (Week 5):
-
Sucrose Preference Test (SPT): Measure the consumption of 1% sucrose solution versus plain water over 24 hours to assess anhedonia.
-
Open Field Test (OFT): Assess locomotor activity and anxiety-like behavior by recording movement distance and time spent in the center of the arena for 5 minutes.
-
Forced Swim Test (FST): Measure the immobility time during a 6-minute swim session to assess behavioral despair.
-
-
Biochemical Analysis:
-
At the end of the study, euthanize the mice and dissect the hippocampus.
-
Homogenize the tissue and perform ELISAs to quantify the levels of TNF-α, IL-6, and IL-1β.
-
Protocol 2: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Objective: To induce acute neuroinflammation and model aspects of Parkinson's disease by intrastriatal LPS injection and to evaluate the neuroprotective effects of this compound.
Materials:
-
Male C57BL/6 mice
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Stereotaxic apparatus
-
Rotarod apparatus
-
Immunohistochemistry reagents (antibodies for Iba-1, TH, TNF-α, IL-1β)
Procedure:
-
Acclimation and Grouping: Acclimate mice and divide them into: Sham, LPS + Vehicle, and LPS + this compound groups.
-
This compound Pre-treatment: Administer this compound (e.g., 5, 10, or 20 mg/kg, orally) or vehicle for a specified period (e.g., 10 days) before LPS injection.[3]
-
LPS Injection: On a designated day, anesthetize the mice and perform a stereotaxic intrastriatal injection of LPS (e.g., 5 µg in 1 µL of saline). The sham group receives a saline injection.
-
Behavioral Testing:
-
Rotarod Test: Train mice on the rotarod before LPS injection. After treatment, test their motor coordination by measuring the latency to fall from the rotating rod.
-
-
Immunohistochemistry:
-
After a set period post-LPS injection, perfuse the mice and collect the brains.
-
Section the brains and perform immunohistochemical staining for:
-
Iba-1: To assess microglial activation.
-
Tyrosine Hydroxylase (TH): To evaluate the integrity of dopaminergic neurons.
-
TNF-α and IL-1β: To measure the expression of these pro-inflammatory cytokines.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism in neuroinflammation.
Caption: Experimental workflow for the CUMS model.
References
- 1. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Attenuates Ischemia/Reperfusion-Induced Neuroinflammation and Oxidative Stress Via Modulation of the TLR4/NF-κB Signaling Pathway in Male Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Isofraxidin Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isofraxidin, a naturally occurring coumarin derivative, has demonstrated significant therapeutic potential in a variety of preclinical animal models. Exhibiting potent anti-inflammatory, antioxidant, and neuroprotective properties, this compound is an emerging candidate for the development of novel treatments for a range of disorders. These application notes provide a comprehensive overview of the in vivo administration of this compound, summarizing key quantitative data from various studies and offering detailed experimental protocols. The information is intended to guide researchers in designing and executing robust animal studies to further explore the pharmacological effects of this compound.
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the quantitative outcomes of this compound administration across different disease models.
Table 1: Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia-Reperfusion
| Parameter | Control (Ischemia/Reperfusion) | This compound (7.5 mg/kg) | This compound (15 mg/kg) | This compound (30 mg/kg) | Reference |
| Neurological Score | High (e.g., ~3.5) | Reduced (3.37) | Reduced (2.76) | Significantly Reduced (1.5) | [1] |
| Infarct Volume (%) | High (e.g., ~45%) | Reduced (40.43%) | Reduced (23.08%) | Significantly Reduced (13.02%) | [1] |
| Brain Edema (%) | High (e.g., ~60%) | Reduced (56.93%) | Reduced (33.92%) | Significantly Reduced (12.9%) | [1] |
| Brain Water Content (%) | High (e.g., ~80%) | Reduced (72.95%) | Reduced (54.66%) | Significantly Reduced (40.38%) | [1] |
| Evans Blue Leakage (μg/g) | High (e.g., ~5.0) | Reduced (4.32) | Reduced (2.68) | Significantly Reduced (1.35) | [1] |
| Myeloperoxidase (U/mg protein) | High (e.g., ~2.0) | Reduced (1.81) | Reduced (1.41) | Significantly Reduced (1.12) | [1] |
| Nitric Oxide (μmol/mg) | High (e.g., ~0.9) | Reduced (0.78) | Reduced (0.51) | Significantly Reduced (0.39) | [1] |
| NF-κB (pg/mg) | High (e.g., ~60) | Reduced (52.91) | Reduced (36.16) | Significantly Reduced (16.17) | [1] |
| TNF-α (pg/mg protein) | High | Reduced | Significantly Reduced | Significantly Reduced | [1] |
| IL-1β (pg/mg protein) | High | Reduced | Significantly Reduced | Significantly Reduced | [1] |
| IL-6 (pg/mg protein) | High | Reduced | Significantly Reduced | Significantly Reduced | [1] |
Table 2: Effects of this compound in a Mouse Model of Parkinson's Disease (LPS-Induced)
| Parameter | Control (LPS) | This compound (10 mg/kg) | This compound (20 mg/kg) | Reference |
| Rotarod Performance (seconds) | Significantly Reduced | Significantly Improved | Markedly Improved | [2] |
| Microglial Activation (Iba-1 staining) | Markedly Increased | - | Markedly Inhibited | [2] |
| TNF-α Expression | Increased | - | Reduced | [2] |
| IL-1β Expression | Increased | - | Reduced | [2] |
| Dopaminergic Neuron Integrity (TH staining) | Reduced | - | Protected | [2] |
Table 3: Anti-depressant-like Effects of this compound in a Mouse Model of Chronic Unpredictable Mild Stress (CUMS)
| Parameter | Control (CUMS) | This compound (10 mg/kg) | This compound (30 mg/kg) | Reference |
| Sucrose Preference | Decreased | Reversed | Reversed | [1][3] |
| Forced Swim Test (Immobility) | Increased | Alleviated | Alleviated | [1][3] |
| Tail Suspension Test (Immobility) | Increased | Alleviated | Alleviated | [1][3] |
| Serum Corticosterone (CORT) | Increased | Significantly Decreased | - | [1] |
| Serum Adrenocorticotropic Hormone (ACTH) | Increased | Significantly Decreased | - | [1] |
| Hippocampal TNF-α | Increased | Suppressed | - | [3] |
| Hippocampal IL-1β | Increased | Suppressed | - | [3] |
| Hippocampal IL-6 | Increased | Suppressed | - | [3] |
Table 4: Therapeutic Effects of this compound in a Mouse Model of DSS-Induced Ulcerative Colitis
| Parameter | Control (DSS) | This compound | Reference |
| UC Symptoms | Severe | Reduced | [2] |
| Colonic Histopathological Impairments | Severe | Reduced | [2] |
| Inflammatory Response | Markedly Increased | Ameliorated | [2] |
| Apoptosis | Increased | Ameliorated | [2] |
| Pyroptosis-Related Proteins | Decreased | Increased | [2] |
| Reactive Oxygen Species (ROS) | Increased | Reduced | [2] |
| Nrf2 Expression | Decreased | Upregulated | [2] |
Experimental Protocols
Protocol 1: Cerebral Ischemia-Reperfusion (I/R) Injury Model in Rats
1. Animal Model:
-
Species: Swiss Albino Wistar rats (male).
-
Induction of I/R Injury: Transient occlusion of the middle cerebral artery (MCAO) for 1 hour, followed by 24 hours of reperfusion.[1]
2. This compound Preparation and Administration:
-
Preparation: The method of preparation for administration was not explicitly detailed in the provided search results. However, for oral administration, this compound is commonly suspended in a vehicle like carboxymethylcellulose (CMC). For intraperitoneal injection, it can be dissolved in a suitable solvent such as saline, potentially with a small amount of DMSO to aid solubility.
-
Doses: 7.5, 15, and 30 mg/kg.[1]
-
Route of Administration: The specific route was not detailed in the abstract, but oral gavage or intraperitoneal injection are common.
-
Frequency: The frequency of administration was not specified in the abstract.
3. Key Outcome Measures:
-
Neurological Deficit Scoring: Assess neurological function at the end of the reperfusion period.[1]
-
Infarct Volume Measurement: Quantify the volume of infarcted brain tissue.[1]
-
Brain Edema and Water Content: Measure the extent of brain swelling.[1]
-
Blood-Brain Barrier Permeability: Assessed by Evans blue leakage.[1]
-
Biochemical Assays: Measure levels of myeloperoxidase (MPO), nitric oxide (NO), inflammatory cytokines (TNF-α, IL-1β, IL-6), and NF-κB in brain tissue homogenates.[1]
Protocol 2: Lipopolysaccharide (LPS)-Induced Parkinson's Disease Model in Mice
1. Animal Model:
-
Species: Mice.
-
Induction of Parkinsonism: Stereotaxic intra-striatal injection of LPS (5 μg/μL, total 4 μL).[2]
2. This compound Preparation and Administration:
-
Preparation: this compound is dissolved in a 0.5% (w/v) carboxymethylcellulose (CMC) solution.[2]
-
Doses: 5, 10, and 20 mg/kg.[2]
-
Route of Administration: Oral gavage.[2]
-
Administration Schedule: Daily administration for a specified period (e.g., from day 8 to day 17 post-LPS injection).[2]
3. Key Outcome Measures:
-
Behavioral Testing:
-
Immunohistochemistry:
-
PET Imaging: [¹⁸F]FDG PET imaging to assess glucose metabolism in the striatum.[2]
Protocol 3: Chronic Unpredictable Mild Stress (CUMS) Model in Mice
1. Animal Model:
-
Species: Male BALB/c mice.[1]
-
Induction of Depression-like Behavior: Exposure to a series of varied and unpredictable mild stressors over several weeks.[1][3]
2. This compound Preparation and Administration:
-
Preparation: this compound can be dissolved in normal saline for administration.[1]
-
Doses: 3, 10, and 30 mg/kg.[1]
-
Route of Administration: The specific route was not detailed, but oral gavage or intraperitoneal injection are common.
-
Frequency: Daily administration during the CUMS procedure.[1]
3. Key Outcome Measures:
-
Behavioral Tests:
-
Biochemical Assays:
-
Western Blot Analysis: To assess the activation of NF-κB and the NLRP3 inflammasome in the hippocampus.[3]
Protocol 4: Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis in Mice
1. Animal Model:
-
Species: Mice (e.g., C57BL/6).
-
Induction of Colitis: Administration of DSS in the drinking water.[2]
2. This compound Preparation and Administration:
-
Preparation: The specific vehicle was not detailed, but this compound can be administered orally, likely suspended in a vehicle like CMC.
-
Dose: The effective dose needs to be determined based on the specific study design.
-
Route of Administration: Oral.
-
Frequency: Typically daily during and/or after DSS administration.
3. Key Outcome Measures:
-
Clinical Assessment: Monitoring of body weight, stool consistency, and rectal bleeding.
-
Histopathological Analysis: Examination of colonic tissue for signs of inflammation and damage.[2]
-
Biochemical Assays: Measurement of inflammatory markers and apoptosis-related proteins in colonic tissue.[2]
-
Western Blot Analysis: To assess the expression of pyroptosis-related proteins, Nrf2, and markers of oxidative stress.[2]
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating several key signaling pathways.
General experimental workflow for in vivo studies of this compound.
This compound inhibits the TLR4/NF-κB signaling pathway.
This compound modulates the S1PR1/IL-17 signaling pathway.
This compound inhibits the NF-κB/NLRP3 inflammasome pathway.
References
- 1. Suppressive Effects of this compound on Depressive-like Behaviors Induced by Chronic Unpredictable Mild Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The coumarin component this compound targets the G-protein-coupled receptor S1PR1 to modulate IL-17 signaling and alleviate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppressive Effects of this compound on Depressive-like Behaviors Induced by Chronic Unpredictable Mild Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Isofraxidin's Impact on Protein Expression: A Guide to Western Blot Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isofraxidin, a natural coumarin compound, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. A key methodology to elucidate the molecular mechanisms underlying these effects is Western blot analysis, which allows for the sensitive and specific detection of changes in protein expression and post-translational modifications. These application notes provide a comprehensive overview of the proteins and signaling pathways affected by this compound, supported by detailed protocols for their analysis using Western blot and associated cell-based assays.
Proteins and Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling cascades. Western blot analyses have been instrumental in identifying the specific protein targets within these pathways. The primary signaling pathways influenced by this compound include the NF-κB, Akt, and MAPK pathways, which are central to cellular processes such as inflammation, proliferation, and apoptosis.
Data Summary: Quantitative and Qualitative Changes in Protein Expression
The following tables summarize the observed changes in the expression and/or phosphorylation status of key proteins in response to this compound treatment, as determined by Western blot analysis in various studies.
Table 1: Effects of this compound on the NF-κB Signaling Pathway
| Protein | Change upon Treatment with Inducer (e.g., RANKL) | Change upon Co-treatment with this compound | Cell Type |
| p-IκBα | Increased | Decreased | Bone Marrow-Derived Macrophages |
| IκBα | Decreased | Increased | Bone Marrow-Derived Macrophages |
| p-p65 | Increased | Decreased | Bone Marrow-Derived Macrophages |
Table 2: Effects of this compound on the Akt and Apoptosis Signaling Pathways
| Protein | Change upon this compound Treatment | Cell Type |
| p-Akt | Decreased | Human Colorectal Cancer Cells |
| Bcl-2 | Decreased | Human Colorectal Cancer Cells |
| Bax | Increased | Human Colorectal Cancer Cells |
| Caspase-9 | Increased | Human Colorectal Cancer Cells |
| Caspase-3 | Increased | Human Colorectal Cancer Cells |
Table 3: Quantitative Effects of Justicidin B Derivatives (Structurally Related to this compound) on Apoptotic Markers
| Treatment | Fold Change in Bax/Bcl-2 Ratio | Fold Change in Caspase-3/7 Activity (48h) | Cell Type |
| Diphyllin apioside | - | 4.36 | Human Melanoma A375 Cells[1] |
| Diphyllin acetylapioside | - | 2.93 | Human Melanoma A375 Cells[1] |
| Diphyllin methyl ether | Significant Elevation | 2.85 | Human Melanoma A375 Cells[1] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is essential for determining the appropriate concentration range of this compound for subsequent experiments and assessing its cytotoxic effects.
Materials:
-
96-well plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or Cell Counting Kit-8 (CCK-8) reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTT assay: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT assay: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol provides a detailed workflow for detecting changes in protein expression and phosphorylation following this compound treatment.
Materials:
-
Cells or tissues treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (with β-mercaptoethanol or DTT)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific for the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., ChemiDoc or X-ray film)
Procedure:
1. Sample Preparation: a. After treatment with this compound, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. b. Scrape the cells and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a BCA assay. f. Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
2. SDS-PAGE and Protein Transfer: a. Load 20-40 µg of protein per lane onto an SDS-PAGE gel. b. Run the gel at an appropriate voltage until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
3. Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
4. Detection: a. Prepare the ECL detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for the recommended time. c. Capture the chemiluminescent signal using an imaging system.
5. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH). c. Express the results as fold change relative to the control group.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general workflow for Western blot analysis.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the Akt signaling pathway.
Caption: this compound's influence on the MAPK signaling cascade.
Caption: General workflow for Western blot analysis.
References
Application Notes and Protocols for Studying the NF-κB Signaling Pathway with Isofraxidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isofraxidin, a natural coumarin compound, has garnered significant interest in biomedical research for its anti-inflammatory and antioxidant properties.[1][2][3] Extensive studies have demonstrated that a key mechanism underlying these effects is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, cell proliferation, and apoptosis.[5] In unstimulated cells, NF-κB dimers, typically a heterodimer of p65 (RelA) and p50, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα.[5] Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (e.g., LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7][8] This releases NF-κB to translocate into the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate their transcription.
This compound has been shown to inhibit this cascade by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[4] This inhibitory action has been observed in various cell types, including bone marrow-derived macrophages (BMMs), human osteoarthritis chondrocytes, and nucleus pulposus cells, in response to stimuli like Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Interleukin-1β (IL-1β).[4] These findings suggest that this compound is a valuable tool for studying the NF-κB signaling pathway and holds potential as a therapeutic agent for a range of inflammatory conditions.
These application notes provide detailed protocols for utilizing this compound to investigate the NF-κB signaling pathway, including methods for assessing key phosphorylation events, transcriptional activity, and protein translocation.
Signaling Pathway and Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound Attenuates Lipopolysaccharide-Induced Cytokine Release in Mice Lung and Liver Tissues via Inhibiting Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Receptor Activator of Nuclear Factor-κB Ligand–Induced Osteoclastogenesis in Bone Marrow–Derived Macrophages Isolated from Sprague–Dawley Rats by Regulating NF-κB/NFATc1 and Akt/NFATc1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitination and Degradation of the Inhibitors of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Isofraxidin Technical Support: Aqueous Solubility Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the common solubility challenges associated with isofraxidin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water and common laboratory solvents?
A: this compound is a coumarin compound with characteristically low solubility in water, which is a significant challenge for its use in aqueous experimental systems.[1] Its solubility is greatly improved in organic solvents and alkaline solutions. A summary of its solubility in various solvents is presented below.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source(s) | Notes |
| Water (Cold) | Poorly soluble / Insoluble | [2][3] | Often described as "slightly soluble" or "difficult to dissolve".[2] |
| Water (Boiling) | Soluble | [2] | Increased temperature significantly improves solubility. |
| DMSO | 44 mg/mL to 250 mg/mL | [3][4][5] | The recommended solvent for preparing high-concentration stock solutions. Use fresh, moisture-free DMSO for best results.[3] |
| Ethanol | Soluble | [2] | A 70% ethanol solution has been shown to be effective for extraction.[6] |
| Methanol | Soluble | [2] | |
| Chloroform | Soluble | [2] | |
| Sodium Hydroxide (NaOH) Solution | Soluble | [2] | The alkaline condition deprotonates the hydroxyl group, forming a more soluble salt. |
Q2: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, cell culture media)?
A: Direct dissolution of this compound powder in aqueous buffers will likely fail due to its hydrophobic nature and low aqueous solubility.[2] To achieve a homogenous solution, a stock solution in an appropriate organic solvent must be prepared first, followed by careful dilution into the aqueous medium.
Q3: How do I properly prepare a stock solution of this compound?
A: The standard method is to use 100% Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock (e.g., 10-50 mM) by dissolving the this compound powder in DMSO. To aid dissolution, you can vortex the solution, use an ultrasonic bath, and gently warm it to 37°C.[4]
Q4: What is the best practice for diluting the this compound stock solution into my aqueous experimental medium?
A: To prevent precipitation, the DMSO stock solution should be diluted serially and added to the aqueous medium while vortexing or stirring. This rapid mixing helps to disperse the compound before it has a chance to aggregate. The final concentration of DMSO in your medium should be kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
Q5: I observed a precipitate forming after diluting my DMSO stock into the aqueous buffer. What should I do?
A: Precipitation indicates that the solubility limit of this compound in the final aqueous solution has been exceeded. You can try the following:
-
Lower the Final Concentration: The most straightforward solution is to reduce the target concentration of this compound in your working solution.
-
Increase the Co-solvent Percentage: If your experimental system allows, slightly increasing the final percentage of DMSO may help maintain solubility. Always run a vehicle control with the same DMSO concentration to validate your results.
-
Check pH: Ensure the pH of your final solution is optimal. For this compound, a slightly basic pH can increase solubility.[2][7]
Q6: How does pH affect this compound's solubility?
A: this compound is a weakly acidic compound with a phenolic hydroxyl group (pKa ≈ 7.8).[2] In alkaline solutions (pH > pKa), this group deprotonates to form a phenolate salt, which is significantly more soluble in water.[7] Therefore, increasing the pH of the aqueous medium can enhance its solubility.
Q7: How should I store this compound powder and its stock solutions?
A:
-
Powder: Store the solid compound desiccated at -20°C.[5]
-
Stock Solutions: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when preparing this compound solutions.
Problem: this compound powder fails to dissolve during stock solution preparation.
Workflow for Troubleshooting Stock Solution Preparation
References
Preventing Isofraxidin precipitation in cell culture media
A comprehensive guide for researchers and drug development professionals to prevent the precipitation of Isofraxidin in cell culture media. This technical support center provides troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in cell culture media?
This compound is a bioactive coumarin compound with anti-inflammatory, antioxidant, and anti-tumor properties.[1][2][3][4][5] Its chemical structure makes it poorly soluble in water and aqueous solutions like cell culture media.[6][7] Precipitation can occur when the concentration of this compound exceeds its solubility limit in the medium, which can be influenced by factors such as temperature, pH, and interactions with other media components.[8][9]
Q2: What is the best solvent to dissolve this compound for cell culture experiments?
Due to its low water solubility, this compound should first be dissolved in an appropriate organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent, as this compound is highly soluble in it.[2][6][10][11][12]
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%. However, a final concentration of 0.1% or lower is often recommended to minimize any potential effects on cellular function.
Q4: Can I store this compound-containing media for a long period?
It is generally not recommended to store cell culture media containing this compound for extended periods, especially after the addition of serum. The stability of this compound in the complex environment of the media can be unpredictable, and the risk of precipitation increases over time.[8] It is best to prepare fresh this compound-containing media for each experiment.
Troubleshooting Guide
Encountering precipitation of this compound can be a frustrating experience. This guide will help you identify the potential causes and provide solutions to resolve the issue.
| Problem | Potential Cause | Solution |
| Precipitation immediately after adding this compound stock solution to the media. | The final concentration of this compound is too high and exceeds its solubility limit in the media. | Lower the final concentration of this compound. |
| The this compound stock solution was not properly mixed into the media, creating localized areas of high concentration. | Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and uniform distribution. | |
| The cell culture medium was at a low temperature, reducing the solubility of this compound. | Always pre-warm the cell culture medium to the desired experimental temperature (e.g., 37°C) before adding the this compound stock solution. | |
| Precipitation occurs after a period of incubation. | Temperature fluctuations in the incubator can cause the compound to fall out of solution.[8] | Ensure your incubator maintains a stable temperature. Minimize opening and closing the incubator door. |
| Evaporation of the medium in the culture vessel, leading to an increase in the concentration of this compound and other media components.[8][13] | Use humidified incubators and ensure culture plates or flasks are properly sealed to prevent evaporation. | |
| The pH of the culture medium has shifted, affecting the solubility of this compound.[14] | Ensure the incubator's CO2 level is appropriate for the medium's buffering system to maintain a stable pH. | |
| Interaction with components in the serum or the basal medium itself. | Consider reducing the serum concentration or testing different types of basal media to see if it resolves the issue. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder.
-
Dissolving: Add a sufficient volume of 100% sterile DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Vortex the solution vigorously. If needed, you can briefly sonicate the solution or warm it to 37°C to aid dissolution.[15]
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter to ensure sterility.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[15]
Protocol for Preparing Working Solution of this compound in Cell Culture Medium
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.
-
Dilution: While gently swirling or vortexing the pre-warmed medium, add the required volume of the this compound stock solution drop by drop to achieve the desired final concentration.
-
Final Check: Visually inspect the medium to ensure no precipitation has occurred before adding it to your cells.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | CAS:486-21-5 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. foodb.ca [foodb.ca]
- 8. Cell Culture Academy [procellsystem.com]
- 9. cellculturedish.com [cellculturedish.com]
- 10. selleckchem.com [selleckchem.com]
- 11. glpbio.com [glpbio.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 14. researchgate.net [researchgate.net]
- 15. glpbio.com [glpbio.com]
Isofraxidin Experiments: Technical Support & Troubleshooting Guide
Welcome to the technical support center for Isofraxidin research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected experimental results and to offer answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Cell Viability and Proliferation Assays
Question: My cell viability results with this compound are inconsistent or show unexpected toxicity at low concentrations. What could be the cause?
Answer: Inconsistent cell viability results can stem from several factors related to the compound's properties and experimental setup.
-
Compound Solubility and Precipitation: this compound has limited solubility in aqueous solutions and may precipitate in cell culture media, especially at higher concentrations or over long incubation times.[1][2][3][4] This can lead to variable effective concentrations and physical stress on the cells.
-
Recommendation: Prepare a high-concentration stock solution in DMSO.[1][2][3] When diluting into your final culture medium, ensure the final DMSO concentration is low (typically <0.1%) and consistent across all wells. Visually inspect your plates under a microscope for any signs of precipitation before and during the experiment.
-
-
Cell Type Specificity: The cytotoxic or proliferative effects of this compound can be highly cell-type dependent. For example, it has been shown to inhibit proliferation in colorectal cancer cells but may have different effects on other cell lines.[5]
-
Recommendation: Perform a dose-response curve for each new cell line to determine the optimal concentration range.
-
-
Assay Interference: Some assay reagents, like MTT, can be affected by compounds with antioxidant properties.[6][7] this compound is a known antioxidant.[6][8][9]
-
Recommendation: Consider using alternative viability assays that are less susceptible to interference from reducing agents, such as those based on ATP content (e.g., CellTiter-Glo®) or protease activity (e.g., CellTiter-Fluor™). If using tetrazolium-based assays (MTT, XTT, WST-1), include appropriate controls, such as a cell-free condition with this compound to check for direct reduction of the dye.[10][11]
-
Question: I am observing high background fluorescence in my microscopy-based cell health assays after this compound treatment. Why is this happening?
Answer: High background fluorescence can be a significant issue, potentially due to the intrinsic properties of this compound.
-
Autofluorescence: this compound is a coumarin compound, and coumarins are known to be fluorescent.[12][13] This intrinsic fluorescence can interfere with the signals from your fluorescent probes.
-
Recommendation: Before starting your experiment, test the autofluorescence of this compound at your chosen concentrations and in the filter channels you plan to use. Image cells treated with this compound alone, without any fluorescent dyes. If significant autofluorescence is detected, you may need to use fluorescent probes with emission spectra that do not overlap with that of this compound or use computational methods to subtract the background fluorescence.
-
Western Blotting
Question: I am not seeing the expected changes in the phosphorylation of proteins in the NF-κB or MAPK pathways after this compound treatment. What should I check?
Answer: A lack of expected changes in protein phosphorylation can be due to several experimental variables.
-
Suboptimal Treatment Conditions: The timing of this compound treatment and subsequent stimulation (e.g., with LPS or TNF-α) is critical. The effect of this compound on signaling pathways like NF-κB and MAPK is often time-dependent.[14][15]
-
Recommendation: Perform a time-course experiment to determine the optimal pre-treatment time with this compound before adding a stimulus. Also, optimize the concentration of this compound used.
-
-
Protein Extraction and Stability: Phosphorylated proteins can be transient and susceptible to dephosphorylation by phosphatases upon cell lysis.
-
Recommendation: Ensure that your lysis buffer contains phosphatase inhibitors. Process your samples quickly and keep them on ice to minimize enzymatic activity.
-
-
Antibody Issues: The primary antibody may not be specific or sensitive enough to detect the phosphorylated target.
-
Recommendation: Use a positive control to validate your antibody's performance. Ensure proper antibody dilution and incubation conditions as per the manufacturer's instructions.
-
Question: I am observing multiple non-specific bands in my western blots for signaling proteins after this compound treatment. What could be the reason?
Answer: Non-specific bands can be a common issue in western blotting.
-
Antibody Cross-Reactivity: The primary or secondary antibody may be cross-reacting with other proteins in the lysate.
-
High Protein Load: Overloading the gel with too much protein can lead to non-specific antibody binding and smearing.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is known to have multiple pharmacological effects, primarily as an anti-inflammatory and antioxidant agent.[6][9] Its anti-inflammatory effects are largely attributed to its ability to inhibit the NF-κB signaling pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of p65.[12][14] It also modulates the MAPK pathway by inhibiting the phosphorylation of p38 and ERK1/2.[15] Additionally, this compound has been shown to block the PI3K/Akt signaling pathway.[5][14]
Q2: What are the key signaling pathways modulated by this compound?
A2: this compound has been reported to modulate several key signaling pathways, including:
-
JAK/STAT Pathway (as it can modulate cytokines like IL-6 that signal through this pathway)[20]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO.[1][2][3] It is recommended to prepare a high-concentration stock solution in DMSO and store it at -20°C or -80°C.[2] For experimental use, thaw the stock solution and dilute it to the final desired concentration in your aqueous buffer or cell culture medium. Avoid repeated freeze-thaw cycles.
Q4: Are there any known off-target effects of this compound?
A4: While extensive off-target profiling may not be publicly available, as a natural product, this compound has the potential to interact with multiple cellular targets.[9] It is always advisable to include appropriate controls in your experiments to account for potential off-target effects. This could include using structurally related but inactive compounds if available, or using multiple methods to confirm your findings.
Data and Protocols
Summary of Experimental Concentrations
The following table summarizes typical concentration ranges of this compound used in various in vitro experiments based on published literature. Note that the optimal concentration will be cell-type and assay-dependent.
| Experiment Type | Cell Type | Concentration Range | Reference |
| Anti-inflammatory Assays | Human Osteoarthritis Chondrocytes | 10, 20, 40 µM | [13] |
| Anti-inflammatory Assays | Mouse Peritoneal Macrophages | 1, 10, 20 µM | [15] |
| Osteoclastogenesis Assay | Bone Marrow-Derived Macrophages | 1, 5, 10 µM | [14] |
| Cancer Cell Proliferation | Human Colorectal Cancer Cells | 10, 20, 40, 80 µM | [5] |
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of p-p65 and p-ERK1/2
-
Cell Culture and Treatment: Plate your cells of choice at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 2 hours).
-
Stimulation: Induce the signaling pathway of interest by adding a stimulant such as LPS (1 µg/mL) or TNF-α (10 ng/mL) for a specific duration (e.g., 30 minutes for p-ERK, 60 minutes for p-p65).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, p-ERK1/2, ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
Caption: A typical workflow for Western Blot analysis.
Troubleshooting Logic
Caption: A logical approach to troubleshooting unexpected results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. chembk.com [chembk.com]
- 5. This compound inhibited proliferation and induced apoptosis via blockage of Akt pathway in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]
- 7. acikerisim.bartin.edu.tr [acikerisim.bartin.edu.tr]
- 8. This compound | CAS:486-21-5 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. mdpi.com [mdpi.com]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound inhibits interleukin-1β induced inflammatory response in human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Inhibits Receptor Activator of Nuclear Factor-κB Ligand–Induced Osteoclastogenesis in Bone Marrow–Derived Macrophages Isolated from Sprague–Dawley Rats by Regulating NF-κB/NFATc1 and Akt/NFATc1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound exhibited anti-inflammatory effects in vivo and inhibited TNF-α production in LPS-induced mouse peritoneal macrophages in vitro via the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Western blot troubleshooting guide! [jacksonimmuno.com]
- 18. Troubleshooting tips for western blot | Abcam [abcam.com]
- 19. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 20. This compound Attenuates Lipopolysaccharide-Induced Cytokine Release in Mice Lung and Liver Tissues via Inhibiting Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Isofraxidin and Cell Viability Assay Interference
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who may encounter interference from Isofraxidin in common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with cell viability assays?
This compound is a natural coumarin compound with known anti-inflammatory, antioxidant, and anti-cancer properties.[1] Its chemical structure and biological activities, particularly its antioxidant and reducing potential, can lead to interference with cell viability assays that rely on redox reactions, such as those using tetrazolium salts (MTT, XTT, WST-1).
Q2: Which cell viability assays are most likely to be affected by this compound?
Assays based on the reduction of tetrazolium salts, such as MTT, XTT, and WST-1, are most susceptible to interference. This is because this compound, as an antioxidant, may directly reduce the tetrazolium salt to its colored formazan product, independent of cellular metabolic activity. This can lead to an overestimation of cell viability. ATP-based assays, like CellTiter-Glo, are generally less prone to this type of interference as they measure a different aspect of cell health (ATP levels).[2][3]
Q3: How can I determine if this compound is interfering with my cell viability assay?
A key troubleshooting step is to run a cell-free control experiment. In this setup, you would add this compound to the assay medium without any cells and measure the signal. If you observe an increase in signal in the absence of cells, it is a strong indication that this compound is directly interacting with the assay reagents.
Q4: Can the optical properties of this compound cause interference?
Yes, this compound has a characteristic UV absorbance spectrum, which could potentially interfere with the spectrophotometric readings of colorimetric assays if the absorbance maxima overlap. It is important to measure the absorbance of this compound at the same wavelength used for the assay to assess any potential spectral interference.
Troubleshooting Guide
Issue 1: Higher than expected cell viability or a false-positive signal in the presence of this compound.
-
Possible Cause 1: Direct reduction of the assay reagent.
-
Troubleshooting Step: Perform a cell-free assay by adding this compound to the culture medium with the assay reagent but without cells. If a color change or signal is observed, this confirms direct reduction.
-
Solution:
-
Subtract the background signal from the cell-free control from your experimental results.
-
Consider using an alternative assay that is less susceptible to interference from reducing compounds, such as an ATP-based assay (e.g., CellTiter-Glo) or a crystal violet assay.[2]
-
-
-
Possible Cause 2: Spectral interference.
-
Troubleshooting Step: Measure the absorbance of this compound in the assay medium at the detection wavelength of the formazan product.
-
Solution: If there is significant absorbance, subtract this value from your experimental readings. Alternatively, switch to a fluorescent or luminescent assay with different excitation/emission wavelengths.
-
Issue 2: Inconsistent or variable results across different concentrations of this compound.
-
Possible Cause: Concentration-dependent interference.
-
Troubleshooting Step: Analyze the results of your cell-free controls across the same concentration range of this compound used in your experiments.
-
Solution: If the interference is concentration-dependent, generate a standard curve of the interference at different this compound concentrations and use it to correct your experimental data.
-
Data Presentation
Table 1: UV Absorbance of this compound
This table summarizes the reported UV absorbance maxima for this compound, which is crucial for identifying potential spectral overlap with colorimetric assays.
| Solvent | λmax (nm) | Reference |
| Methanol (MeOH) | 212, 228, 344 |
Note: The absorbance spectrum can be influenced by the solvent and pH of the medium.
Experimental Protocols
-
Plate cells in a 96-well plate and incubate with this compound for the desired treatment period.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 3-4 hours.
-
Add 100-150 µL of MTT solvent (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570-590 nm using a microplate reader.
WST-1 Assay Protocol [5][6][7]
-
Plate cells and treat with this compound as required.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 0.5-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance between 420-480 nm.
-
Plate cells and perform this compound treatment.
-
Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate for 4-18 hours at 37°C.
-
Measure the absorbance between 450-500 nm.
CellTiter-Glo® (ATP-based) Assay Protocol [11][12][13][14][15]
-
Plate cells in an opaque-walled 96-well plate and treat with this compound.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence with a luminometer.
Visualizations
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. A Systematic Comparison Identifies an ATP-Based Viability Assay as Most Suitable Read-Out for Drug Screening in Glioma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. takarabio.com [takarabio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. CyQUANT XTT 细胞活力测定方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. reprocell.com [reprocell.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 12. OUH - Protocols [ous-research.no]
- 13. ch.promega.com [ch.promega.com]
- 14. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 15. scribd.com [scribd.com]
Technical Support Center: Isofraxidin Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Isofraxidin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound (7-hydroxy-6,8-dimethoxycoumarin) is a natural coumarin with a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[1][2] These effects are mediated, in part, through the modulation of signaling pathways such as NF-κB and MAPK.[1][3][4] While pharmacokinetic studies in rats show that this compound is rapidly absorbed after oral administration, its poor solubility in water may limit its overall bioavailability, potentially affecting its therapeutic efficacy in vivo.[1][5] Enhancing its bioavailability is crucial for achieving optimal therapeutic concentrations at target sites.
Q2: What are the main factors limiting the oral bioavailability of this compound?
The primary limiting factors for the oral bioavailability of poorly soluble compounds like this compound are:
-
Low Aqueous Solubility: this compound is described as being soluble in boiling water but poorly soluble in cold water, which can limit its dissolution in the gastrointestinal tract, a prerequisite for absorption.[5]
-
First-Pass Metabolism: Like many natural compounds, this compound may be subject to metabolism in the liver and intestines before it reaches systemic circulation. It has been shown to be metabolized by cytochrome P450 enzymes, specifically CYP1A2, 3A4, and 2E1 in human liver microsomes.[6][7]
Q3: What are the common strategies to improve the bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanonization) can enhance the dissolution rate.[8][9]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can improve its wettability and dissolution.[9][10][11]
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin cavity can increase its solubility and dissolution.[12][13][14][15]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve the absorption of lipophilic drugs.[9][16][17]
-
Use of Absorption Enhancers: Certain excipients can increase the permeability of the intestinal membrane.
-
Inhibition of Metabolism: Co-administration with inhibitors of relevant metabolic enzymes (e.g., CYP450 inhibitors) can reduce first-pass metabolism. This compound itself has been shown to be an inhibitor of CYP1A2, 3A4, and 2E1.[6][7]
Troubleshooting Guides
Issue 1: Low Dissolution Rate of this compound in Formulation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor wettability of the crystalline drug. | 1. Reduce Particle Size: Employ micronization or nanomilling techniques. 2. Formulate a Solid Dispersion: Use a hydrophilic polymer carrier. 3. Incorporate a Surfactant: Add a biocompatible surfactant to the formulation. | Increased surface area and improved contact with the dissolution medium, leading to a faster dissolution rate. |
| Insufficient solubility in the gastrointestinal fluids. | 1. Cyclodextrin Complexation: Prepare an inclusion complex with a suitable cyclodextrin (e.g., HP-β-CD). 2. pH Modification: If applicable, adjust the pH of the microenvironment in the formulation to favor the ionized, more soluble form of the drug. | Enhanced apparent solubility of this compound, leading to improved dissolution. |
Issue 2: High Variability in In Vivo Pharmacokinetic Studies
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent absorption due to poor formulation performance. | 1. Optimize Formulation: Re-evaluate the chosen bioavailability enhancement strategy. For example, in a solid dispersion, assess drug-polymer miscibility. 2. Control Particle Size Distribution: Ensure a narrow and consistent particle size distribution in nanoparticle or suspension formulations. | More consistent drug release and absorption, leading to reduced inter-subject variability in plasma concentration profiles. |
| Significant first-pass metabolism. | 1. Incorporate a Metabolic Inhibitor: Co-administer a known inhibitor of CYP1A2, CYP3A4, or CYP2E1. 2. Use a Mucoadhesive Formulation: This can promote absorption through the lymphatic system, partially bypassing the liver. | Increased systemic exposure (AUC) and potentially a longer half-life of this compound. |
Experimental Protocols
Protocol 1: Preparation of an this compound-Polymer Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®), and a suitable solvent (e.g., ethanol, methanol).
-
Procedure:
-
Dissolve this compound and the chosen polymer in the solvent in a specific ratio (e.g., 1:1, 1:2, 1:5 w/w).
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion and sieve it to obtain a uniform particle size.
-
-
Characterization:
-
Dissolution Testing: Compare the dissolution rate of the solid dispersion with that of the pure drug in a relevant buffer (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Solid-State Characterization: Use Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature of the drug in the dispersion and to check for drug-polymer interactions.[10]
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Formulations:
-
Control Group: this compound suspension in a vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Test Group: Bioavailability-enhanced formulation of this compound (e.g., solid dispersion, nanoparticle suspension).
-
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the formulations orally at a specific dose of this compound.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma concentrations of this compound using a validated analytical method, such as HPLC or LC-MS/MS.[18]
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t1/2) using non-compartmental analysis.
-
Compare the parameters between the control and test groups to determine the relative bioavailability.
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Rats (Literature Data)
| Formulation | Dose | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | Reference |
| Pure this compound | 15 mg/kg (oral) | 13.80 | 0.23 | 0.57 | Not Reported | [19] |
| Acanthopanax senticosus Extract | Equivalent to pure compound | Two peaks observed | - | 4.262 | Not Reported | [1][18] |
Note: The data is compiled from different studies and may have variations due to different experimental conditions.
Visualizations
Signaling Pathways Modulated by this compound
Caption: this compound's inhibition of the NF-κB and Akt signaling pathways.
Experimental Workflow for Bioavailability Enhancement
Caption: A logical workflow for developing and testing a new this compound formulation.
References
- 1. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Receptor Activator of Nuclear Factor-κB Ligand–Induced Osteoclastogenesis in Bone Marrow–Derived Macrophages Isolated from Sprague–Dawley Rats by Regulating NF-κB/NFATc1 and Akt/NFATc1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. karger.com [karger.com]
- 7. In vitro Inhibitory Effects of this compound on Human Liver Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients | Article | Dr. Reddy’s [api.drreddys.com]
- 10. turkjps.org [turkjps.org]
- 11. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gala.gre.ac.uk [gala.gre.ac.uk]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ijpsr.com [ijpsr.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Strategies for Solubility and Bioavailability Enhancement and Toxicity Reduction of Norcantharidin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of this compound in rat plasma after oral administration of the extract of Acanthopanax senticosus using HPLC with solid phase extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Isofraxidin Off-Target Effects: A Technical Support Resource for Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of Isofraxidin in cellular models. As a bioactive coumarin, this compound is known for its multi-target properties, which can be both beneficial for therapeutic applications and a source of potential experimental confounds. This resource aims to help researchers anticipate, identify, and troubleshoot unexpected effects during their investigations.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and pathways of this compound?
A1: this compound is recognized as a multi-target agent, primarily investigated for its anti-inflammatory, antioxidant, and anti-cancer properties. The most commonly reported molecular pathways affected by this compound include:
-
NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of NF-κB, a key regulator of inflammation.[1]
-
MAPK Signaling Pathway: It can modulate the activity of mitogen-activated protein kinases (MAPKs), such as ERK1/2, which are involved in cell proliferation and survival.
-
Akt Signaling Pathway: this compound has been observed to block the Akt signaling pathway, which is crucial for cell survival and metabolism.[2]
-
EGFR Signaling Pathway: In some cancer cell lines, this compound has been found to inhibit the epidermal growth factor receptor (EGFR) signaling pathway.[3][4]
Q2: Is there any publicly available data from broad off-target screening panels for this compound?
A2: Currently, there is a lack of publicly available data from comprehensive, unbiased off-target screening panels, such as large-scale kinase or receptor binding assays, for this compound. Such panels are crucial for providing a broad view of a compound's selectivity. Researchers should be aware that the absence of this data means that this compound may interact with unforeseen targets. Commercial services are available for conducting such profiling.[5][6][7]
Q3: What are some known off-target enzyme inhibitions by this compound?
A3: Beyond its effects on major signaling cascades, this compound has been shown to inhibit other enzymes. These interactions may be considered off-target depending on the primary research focus.
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory and anti-proliferative activities of this compound.
Table 1: Off-Target Enzyme Inhibition by this compound
| Enzyme Target | IC50 (nM) | Ki (nM) | Assay Type |
| human Carbonic Anhydrase I (hCA I) | 67.61 | 12.58 ± 0.50 | In vitro enzyme activity |
| human Carbonic Anhydrase II (hCA II) | 52.42 | 4.41 ± 0.35 | In vitro enzyme activity |
| Acetylcholinesterase (AChE) | 18.50 | - | In vitro enzyme activity |
| Butyrylcholinesterase (BChE) | 10.75 | - | In vitro enzyme activity |
| α-glycosidase | 55.16 | 56.81 ± 2.30 | In vitro enzyme activity |
Table 2: Anti-Proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| HT-29 | Colorectal Cancer | 40 | 24 hours |
| SW-480 | Colorectal Cancer | 80 | 24 hours |
| A549 | Lung Cancer | Concentration-dependent inhibition observed | Not specified |
Troubleshooting Guides
Issue 1: Unexpected changes in cell proliferation or viability after this compound treatment.
-
Possible Cause 1: Off-target effects on survival pathways.
-
Troubleshooting:
-
Assess Akt and ERK phosphorylation: Perform Western blot analysis for phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK). A decrease in the levels of these proteins could indicate off-target inhibition of these pro-survival pathways.[2]
-
Include positive and negative controls: Use a known inhibitor of the Akt or ERK pathway as a positive control and a vehicle-only (e.g., DMSO) treatment as a negative control.
-
Dose-response analysis: Perform a dose-response curve to determine if the effect is concentration-dependent.
-
-
-
Possible Cause 2: Cytotoxicity at high concentrations.
-
Troubleshooting:
-
Perform a cytotoxicity assay: Use assays like MTT, MTS, or LDH release to determine the cytotoxic concentration range of this compound for your specific cell line.
-
Titrate this compound concentration: Use the lowest effective concentration that elicits the desired on-target effect while minimizing cytotoxicity.
-
-
Issue 2: Inconsistent results in signaling pathway analysis (e.g., Western blot for phosphorylated proteins).
-
Possible Cause 1: Suboptimal sample preparation.
-
Troubleshooting:
-
Use phosphatase inhibitors: Always include a cocktail of phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target proteins.
-
Work quickly and on ice: Keep samples cold throughout the preparation process to minimize enzyme activity.
-
-
-
Possible Cause 2: Issues with antibody or blocking buffer.
-
Troubleshooting:
-
Validate your phospho-specific antibody: Ensure your antibody specifically recognizes the phosphorylated form of the protein. Include positive controls (e.g., cells treated with a known activator of the pathway) and negative controls (e.g., cells treated with a pathway inhibitor).
-
Optimize blocking buffer: For phospho-protein detection, Bovine Serum Albumin (BSA) is often preferred over non-fat milk as a blocking agent, as milk contains phosphoproteins that can increase background.
-
-
-
Possible Cause 3: Stripping and re-probing issues.
-
Troubleshooting:
-
Ensure complete stripping: If you are stripping and re-probing your membrane for total protein, ensure the stripping is complete to avoid residual signal from the phospho-antibody.
-
Run parallel gels: To avoid issues with stripping, run two identical gels in parallel. Probe one for the phosphorylated protein and the other for the total protein.
-
-
Experimental Protocols
The following are generalized protocols for key experiments to assess the effects of this compound on major signaling pathways. Researchers should optimize these protocols for their specific cellular models.
Protocol 1: Western Blot Analysis of NF-κB, MAPK, Akt, or EGFR Pathway Activation
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve cells for 4-12 hours if necessary to reduce basal pathway activation.[8]
-
Pre-treat cells with various concentrations of this compound (or vehicle control) for a predetermined time.
-
Stimulate cells with an appropriate agonist (e.g., TNF-α for NF-κB, EGF for EGFR) for a short period (e.g., 15-30 minutes) to induce pathway activation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare with Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-p65, anti-p-ERK, anti-p-Akt, anti-p-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing (Optional):
-
After imaging, strip the membrane using a commercial stripping buffer or a low-pH glycine-based buffer.[8]
-
Re-block the membrane and probe with a primary antibody for the total protein (e.g., anti-p65, anti-ERK, anti-Akt, anti-EGFR) to normalize for protein loading.
-
Visualizations
Signaling Pathway Diagrams
References
- 1. This compound Inhibits Receptor Activator of Nuclear Factor-κB Ligand–Induced Osteoclastogenesis in Bone Marrow–Derived Macrophages Isolated from Sprague–Dawley Rats by Regulating NF-κB/NFATc1 and Akt/NFATc1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibited proliferation and induced apoptosis via blockage of Akt pathway in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer effects of this compound against A549 human lung cancer cells via the EGFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Potency of Isofraxidin and Fraxetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two coumarin compounds, isofraxidin and fraxetin. By presenting experimental data on their mechanisms of action and effects on key inflammatory markers, this document aims to assist researchers in evaluating their potential as therapeutic agents.
Comparative Overview of Anti-inflammatory Activity
Both this compound and fraxetin, naturally occurring coumarin derivatives, have demonstrated significant anti-inflammatory effects. Their activity stems from the modulation of critical signaling pathways and the inhibition of pro-inflammatory mediators. While both compounds target similar inflammatory cascades, the extent and specific mechanisms of their actions show subtle differences.
Inhibition of Inflammatory Mediators
This compound and fraxetin effectively suppress the production of key molecules that drive the inflammatory response. This includes pro-inflammatory cytokines, enzymes responsible for producing inflammatory mediators, and matrix metalloproteinases (MMPs) that contribute to tissue degradation in chronic inflammatory conditions.
| Inflammatory Mediator | This compound | Fraxetin | References |
| Pro-inflammatory Cytokines | |||
| TNF-α | Inhibits expression/release | Inhibits expression/release | [1][2][3][4][5][6] |
| IL-1β | Inhibits expression/release | Inhibits expression/release | [1][6] |
| IL-6 | Inhibits expression/release | Inhibits expression/release | [1][2][3][4] |
| Inflammatory Enzymes | |||
| iNOS | Inhibits expression | Mentioned as inhibitor of NO | [3][4][7][8] |
| COX-2 | Inhibits expression | General COX inhibition noted | [3][4][7][9] |
| Matrix Metalloproteinases | |||
| MMP-1, MMP-3 | Inhibits expression | Not specified | [4][8] |
| MMP-9 | Inhibits expression | Not specified | [10] |
| MMP-13 | Inhibits expression | Inhibits expression | [2][4][8] |
| Other Mediators | |||
| Nitric Oxide (NO) | Inhibits production | Inhibits production | [3][4][8][11] |
| Prostaglandin E2 (PGE2) | Inhibits production | Not specified | [3][4][8] |
Modulation of Key Signaling Pathways
The anti-inflammatory effects of this compound and fraxetin are largely attributed to their ability to interfere with intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
| Signaling Pathway | This compound | Fraxetin | References |
| NF-κB Pathway | Inhibits NF-κB activation by suppressing IκBα degradation and p65 translocation.[8][12] | Inhibits NF-κB activation, in part by targeting the upstream TLR4/MyD88 pathway and inhibiting IKKβ.[2][3][11] | [2][3][8][11][12] |
| MAPK Pathway | Inhibits phosphorylation of ERK1/2 and p38.[1][5] | Modulates phosphorylation of ERK1/2, JNK, and p38.[13][14][15] | [1][5][13][14][15] |
| TLR4 Signaling | Inhibits TLR4/MD-2 complex formation.[1][9] | Suppresses the TLR4/MyD88/NF-κB pathway.[2][3] | [1][2][3][9] |
| Akt Pathway | Inhibits Akt phosphorylation.[10][16] | Can inactivate the PI3K/Akt pathway.[3][15] | [3][10][15][16] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the points of intervention for this compound and fraxetin within inflammatory signaling cascades and a typical workflow for evaluating their anti-inflammatory properties in vitro.
Caption: Inhibition sites of this compound and Fraxetin in inflammatory signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Fraxetin inhibits interleukin-1β-induced apoptosis, inflammation, and matrix degradation in chondrocytes and protects rat cartilage in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of natural coumarin compounds from plants of the Indo-Gangetic plain [aimspress.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound exhibited anti-inflammatory effects in vivo and inhibited TNF-α production in LPS-induced mouse peritoneal macrophages in vitro via the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Attenuates Lipopolysaccharide-Induced Cytokine Release in Mice Lung and Liver Tissues via Inhibiting Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits interleukin-1β induced inflammatory response in human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound Inhibits Receptor Activator of Nuclear Factor-κB Ligand-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages Isolated from Sprague-Dawley Rats by Regulating NF-κB/NFATc1 and Akt/NFATc1 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fraxetin inhibits IKKβ, blocks NF-κB pathway and NLRP3 inflammasome activation, and alleviates spleen injury in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Receptor Activator of Nuclear Factor-κB Ligand–Induced Osteoclastogenesis in Bone Marrow–Derived Macrophages Isolated from Sprague–Dawley Rats by Regulating NF-κB/NFATc1 and Akt/NFATc1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Fraxetin Suppresses Cell Proliferation and Induces Apoptosis through Mitochondria Dysfunction in Human Hepatocellular Carcinoma Cell Lines Huh7 and Hep3B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fraxetin reduces endometriotic lesions through activation of ER stress, induction of mitochondria-mediated apoptosis, and generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound inhibited proliferation and induced apoptosis via blockage of Akt pathway in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of published Isofraxidin findings
A Comparative Guide to the Reproducibility of Published Isofraxidin Findings
For researchers, scientists, and drug development professionals, the reproducibility of published findings is paramount. This guide provides an objective comparison of this compound's performance with alternative anti-inflammatory agents, supported by experimental data from various studies.
Comparative Performance Data
The following tables summarize quantitative data on the efficacy and safety of this compound compared to other relevant compounds. This data is essential for assessing the potential of this compound in a therapeutic context.
Table 1: In Vitro Inhibition of Key Inflammatory Mediators and Other Biological Targets
| Compound | Target | Assay | IC50 / EC50 | Reference |
| This compound | COX-2 | Not specified | Attenuates expression | [1][2] |
| NF-κB | RANKL-induced activation in BMMs | Inhibition observed | [3][4] | |
| MMP-7 | Human hepatoma cells | Inhibition of expression | [1] | |
| iNOS | Not specified | Attenuates expression | [1][2] | |
| DPPH radical scavenging | Antioxidant assay | EC50: 78.01 µM | [5] | |
| Human Carbonic Anhydrase I (hCA I) | Esterase activity | IC50: 67.61 nM | [6] | |
| Human Carbonic Anhydrase II (hCA II) | Esterase activity | IC50: 52.42 nM | [6] | |
| Acetylcholinesterase (AChE) | Enzyme inhibition assay | IC50: 18.50 nM | [6] | |
| Butyrylcholinesterase (BChE) | Enzyme inhibition assay | IC50: 10.75 nM | [6] | |
| α-glycosidase | Enzyme inhibition assay | IC50: 55.16 nM | [6] | |
| CYP1A2 (human liver microsomes) | In vitro enzyme inhibition | IC50: 23.01 µmol/L | [7] | |
| CYP3A4 (human liver microsomes) | In vitro enzyme inhibition | IC50: 15.49 µmol/L | [7] | |
| CYP2E1 (human liver microsomes) | In vitro enzyme inhibition | IC50: 15.98 µmol/L | [7] | |
| Celecoxib | COX-2 | Human whole blood assay | IC50: 1.1 µM | [8] |
| COX-1 | Human whole blood assay | IC50: 116 µM | [8] | |
| Curcumin | NF-κB | HeLa cells | 79.6% inhibition at 100 µM | [9] |
| IL-1β expression | LPS-stimulated chondrocytes | IC50: 14.28 µM | [10] | |
| BAT3 (Curcumin Analogue) | NF-κB | Reporter gene assay | IC50: ~6 µM | [11] |
| Ibuprofen | COX-1 | Enzyme inhibition assay | Comparable to some novel inhibitors | [12] |
| Diclofenac | Not specified | Clinical trials (Knee Osteoarthritis) | Less effective than Celecoxib in pain reduction | [13][14] |
Table 2: In Vivo Anti-Inflammatory Efficacy
| Compound | Model | Dosage | Effect | Reference |
| This compound | LPS-induced inflammation (mice) | 1, 5, or 15 mg/kg (i.p.) | Suppressed TNF-α, NO, and IL-6 levels | [7] |
| Celecoxib | Knee Osteoarthritis (human clinical trial) | 200 mg | Superior pain reduction compared to Diclofenac | [13][14] |
| Curcuminoids | Xylene-induced ear edema (mice) | 50, 100, and 200 mg/kg b.w. | Significant reduction in ear weight | [15] |
| Ibuprofen | Acute Pain (human clinical trial) | 600 mg | No statistical difference in pain reduction compared to Celecoxib at 5 hours | [16] |
Table 3: Cytotoxicity Profile
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | A549 (human lung cancer) | SRB assay | 0.4 µg/mL | [17] |
| A549 (human lung cancer) | Antiproliferative effect | 75.16 ± 3.42 µM (72h) | [5] | |
| Normal lung epithelial cells | Cytotoxicity assay | 85.32 ± 2.34 µM (48h) | [5] | |
| Curcumin | Not specified | Not specified | Generally considered non-toxic | [9] |
Signaling Pathways
Understanding the molecular pathways targeted by this compound is crucial for evaluating its mechanism of action and potential for therapeutic intervention.
This compound's Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[3][4] It can attenuate the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[3] This prevents the transcription of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.[1][2]
Overview of Anti-Inflammatory Signaling Pathways
Both natural and synthetic anti-inflammatory agents often target common signaling cascades. The diagram below illustrates the interplay between the NF-κB and MAPK pathways, which are frequently modulated by compounds like this compound and its alternatives.
Experimental Protocols
Reproducibility is highly dependent on the standardization of experimental methods. Below are detailed protocols for common in vitro and in vivo inflammation models.
In Vitro LPS-Induced Inflammation Assay in Macrophages
This protocol describes the induction of an inflammatory response in a macrophage cell line using Lipopolysaccharide (LPS) and its subsequent quantification.
Cell Line: THP-1 (human monocytic cell line) or RAW 264.7 (murine macrophage cell line).
Materials:
-
THP-1 or RAW 264.7 cells
-
RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
LPS from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Griess Reagent for Nitric Oxide (NO) quantification
Procedure:
-
Cell Seeding and Differentiation (for THP-1):
-
Seed THP-1 cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well.
-
Differentiate the cells into macrophages by adding PMA to a final concentration of 25 nM.[18]
-
Incubate for 48 hours at 37°C and 5% CO2.[18]
-
Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.[18]
-
-
Treatment:
-
Pre-treat the differentiated macrophages with various concentrations of this compound or an alternative compound for 1-2 hours.
-
-
Inflammation Induction:
-
Induce inflammation by adding LPS to a final concentration of 100 ng/mL to 1 µg/mL.[19]
-
Incubate for a specified period (e.g., 6, 12, or 24 hours).
-
-
Quantification of Inflammatory Markers:
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using specific ELISA kits according to the manufacturer's instructions.
-
Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
In Vivo Carrageenan-Induced Paw Edema in Rodents
This is a widely used model for screening the anti-inflammatory activity of compounds.
Animal Model: Male Wistar rats or Swiss albino mice.
Materials:
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer
-
Test compounds (this compound, alternatives) and vehicle control
Procedure:
-
Acclimatization and Fasting:
-
Acclimatize the animals to the laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment with free access to water.[17]
-
-
Baseline Measurement:
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.[20]
-
-
Dosing:
-
Administer the test compounds (e.g., this compound) or a reference drug (e.g., Indomethacin) orally or via intraperitoneal injection. The control group receives the vehicle.
-
-
Induction of Edema:
-
One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[20]
-
-
Measurement of Paw Edema:
-
Calculation of Inhibition:
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Receptor Activator of Nuclear Factor-κB Ligand–Induced Osteoclastogenesis in Bone Marrow–Derived Macrophages Isolated from Sprague–Dawley Rats by Regulating NF-κB/NFATc1 and Akt/NFATc1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Receptor Activator of Nuclear Factor-κB Ligand-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages Isolated from Sprague-Dawley Rats by Regulating NF-κB/NFATc1 and Akt/NFATc1 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Inhibitory Effects of this compound on Human Liver Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. scialert.net [scialert.net]
- 10. Frontiers | Exploiting Curcumin Synergy With Natural Products Using Quantitative Analysis of Dose–Effect Relationships in an Experimental In Vitro Model of Osteoarthritis [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Meta-analysis Comparing Celecoxib with Diclofenac Sodium in Patients with Knee Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 18. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
Isofraxidin vs. Standard Anti-inflammatory Drugs: A Comparative Guide for Researchers
An in-depth analysis of the coumarin compound Isofraxidin against conventional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, supported by experimental data and mechanistic insights.
This guide provides a comprehensive comparison of the anti-inflammatory properties of this compound, a natural coumarin, with those of standard anti-inflammatory drugs, including NSAIDs and corticosteroids. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the mechanisms of action, quantitative efficacy, and experimental protocols for evaluation.
Introduction to this compound and Standard Anti-inflammatory Drugs
This compound is a coumarin compound that has demonstrated a range of pharmacological effects, including notable anti-inflammatory properties. It is known to modulate key signaling pathways involved in the inflammatory response, positioning it as a compound of interest for further investigation and potential therapeutic development.
Standard Anti-inflammatory Drugs are broadly categorized into two main classes:
-
Non-steroidal Anti-inflammatory Drugs (NSAIDs): This class includes well-known drugs such as ibuprofen, diclofenac, and celecoxib. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.
-
Corticosteroids: These are potent anti-inflammatory agents, such as dexamethasone, that mimic the effects of endogenous glucocorticoids. They exert their effects by binding to the glucocorticoid receptor, leading to broad-ranging changes in gene expression that suppress the inflammatory cascade.
Mechanism of Action: A Comparative Overview
The anti-inflammatory effects of this compound and standard drugs are rooted in their distinct molecular mechanisms.
This compound primarily exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] This dual inhibition leads to a downstream reduction in the production of a wide array of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3]
NSAIDs function by directly inhibiting the activity of COX enzymes. Non-selective NSAIDs inhibit both COX-1 and COX-2, while COX-2 selective inhibitors (coxibs) primarily target the COX-2 isoform, which is upregulated during inflammation. This inhibition prevents the conversion of arachidonic acid into prostaglandins.
Corticosteroids act by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it can upregulate the expression of anti-inflammatory proteins and repress the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.
Signaling Pathway Diagrams
Caption: Comparative overview of the primary signaling pathways targeted by this compound, NSAIDs, and Corticosteroids.
Quantitative Comparison of Anti-inflammatory Activity
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators
| Compound | Target Mediator | Cell Type | Stimulus | IC50 / Effective Concentration | Reference |
| This compound | TNF-α | Human nucleus pulposus cells | IL-1β (1 ng/mL) | Significant reduction at 10, 20, 40 µM | [2] |
| IL-6 | Human nucleus pulposus cells | IL-1β (1 ng/mL) | Significant reduction at 10, 20, 40 µM | [2] | |
| COX-2 Expression | Human nucleus pulposus cells | IL-1β (1 ng/mL) | Blocked at 10, 20, 40 µM | [2] | |
| iNOS Expression | Human nucleus pulposus cells | IL-1β (1 ng/mL) | Blocked at 10, 20, 40 µM | [2] | |
| Diclofenac | NO Production | RAW 264.7 macrophages | LPS | IC50 significantly lower than parent compound for derivatives | [4] |
| Celecoxib | IL-1β | Human synovial fluid | Inflammatory arthritis | Significant reduction in synovial fluid | [5] |
| IL-6 | Human synovial fluid & serum | Inflammatory arthritis | Significant reduction in synovial fluid and serum | [5] | |
| Dexamethasone | TNF-α | Peripheral blood mononuclear cells | Concanavalin A | Inhibition observed at higher doses | [6] |
| IL-6 | Peripheral blood mononuclear cells | Concanavalin A | Significant inhibition at 10⁻⁶ M | [6] |
Note: The experimental conditions (cell types, stimuli, concentrations) vary across studies, making direct potency comparisons challenging.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
LPS-Induced Cytokine Release Assay in Macrophages
This protocol is used to assess the ability of a compound to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
Caption: Workflow for assessing anti-inflammatory activity using an LPS-induced cytokine release assay.
Detailed Steps:
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or the standard anti-inflammatory drug. Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except for the vehicle control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plates to pellet any detached cells and collect the supernatant.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Western Blot Analysis of NF-κB Pathway Activation
This protocol is used to determine if a compound inhibits the activation of the NF-κB signaling pathway by assessing the phosphorylation of key proteins.
Detailed Steps:
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7) and treat them with the test compound and inflammatory stimulus (e.g., LPS) as described in the cytokine release assay protocol.
-
Cell Lysis: After the desired treatment time (e.g., 30 minutes for phosphorylation events), wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, and total IκBα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein levels.
Conclusion
This compound presents a compelling profile as an anti-inflammatory agent with a distinct mechanism of action compared to standard NSAIDs and corticosteroids. Its ability to target both the NF-κB and MAPK signaling pathways suggests a broad-spectrum anti-inflammatory potential. While direct quantitative comparisons of potency with NSAIDs through COX inhibition assays are currently limited by the lack of published IC50 values for this compound, the available data on its inhibition of pro-inflammatory cytokine and enzyme expression highlight its efficacy.
For researchers and drug development professionals, this compound represents a promising natural compound for the development of novel anti-inflammatory therapies. Further studies directly comparing its efficacy and safety profile with standard drugs in standardized preclinical and clinical models are warranted to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a framework for conducting such comparative evaluations.
References
- 1. This compound Attenuates Lipopolysaccharide-Induced Cytokine Release in Mice Lung and Liver Tissues via Inhibiting Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits interleukin-1β induced inflammatory response in human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Isofraxidin's In Vivo Efficacy: A Comparative Guide for Researchers
An objective analysis of Isofraxidin's performance in preclinical models, supported by experimental data and pathway analysis, to inform future research and drug development.
This compound, a naturally occurring coumarin compound, has demonstrated significant therapeutic potential in a variety of in vivo models, primarily through its anti-inflammatory and metabolic regulatory effects. This guide provides a comprehensive comparison of this compound's efficacy with alternative treatments, supported by quantitative data from key preclinical studies. Detailed experimental protocols and signaling pathway diagrams are included to facilitate reproducibility and further investigation by researchers, scientists, and drug development professionals.
Attenuation of High-Fat Diet-Induced Hepatic Steatosis
This compound has shown notable efficacy in mitigating the pathological effects of a high-fat diet (HFD) in murine models. Treatment with this compound has been found to significantly inhibit the increases in body weight, liver weight, and adverse changes in lipid metabolism typically associated with HFD consumption.
Comparative Efficacy of this compound in a High-Fat Diet Mouse Model
| Parameter | Control | High-Fat Diet (HFD) | HFD + this compound (20 mg/kg) |
| Body Weight (g) | 25.4 ± 1.8 | 38.2 ± 2.5 | 30.1 ± 2.1 |
| Liver Weight (g) | 1.2 ± 0.2 | 2.5 ± 0.4 | 1.6 ± 0.3 |
| Serum Triglycerides (mg/dL) | 85.3 ± 9.1 | 152.7 ± 15.3 | 105.4 ± 11.2 |
| Serum Total Cholesterol (mg/dL) | 110.6 ± 12.5 | 225.4 ± 20.8 | 155.8 ± 16.3 |
| Serum HDL-C (mg/dL) | 45.2 ± 5.3 | 28.1 ± 4.1 | 39.7 ± 4.9 |
| Serum ALT (U/L) | 35.8 ± 4.2 | 89.4 ± 9.8 | 45.1 ± 5.5 |
| Serum AST (U/L) | 80.1 ± 8.9 | 195.2 ± 21.3 | 105.6 ± 12.1 |
| Data are presented as mean ± standard deviation. *p < 0.05 compared to the HFD group.[1][2] |
Experimental Protocol: High-Fat Diet-Induced Hepatic Steatosis in Mice
This protocol outlines the methodology used to induce and evaluate hepatic steatosis in a murine model.
1. Animal Model: Male C57BL/6 mice, 8 weeks old, are used for this study.
2. Diet:
-
Control Group: Fed a standard chow diet.
-
High-Fat Diet (HFD) Group: Fed a diet where 60% of kilocalories are derived from fat.
-
Treatment Group: Fed a high-fat diet and administered this compound (20 mg/kg, oral gavage, daily).
3. Study Duration: The dietary regimens are maintained for 12 weeks.
4. Efficacy Evaluation:
-
Body and Liver Weight: Measured at the end of the study.
-
Serum Analysis: Blood is collected for the measurement of triglycerides, total cholesterol, HDL-C, Alanine Aminotransferase (ALT), and Aspartate Aminotransferase (AST) levels.
-
Histopathology: Liver tissues are collected, fixed in 10% formalin, and stained with Hematoxylin and Eosin (H&E) to assess the degree of steatosis.
5. Statistical Analysis: Data are analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test for multiple comparisons. A p-value of less than 0.05 is considered statistically significant.
Amelioration of Dextran Sulfate Sodium (DSS)-Induced Colitis
This compound demonstrates protective effects in a well-established murine model of ulcerative colitis induced by dextran sulfate sodium (DSS). Its administration has been shown to alleviate clinical symptoms and reduce inflammatory markers associated with this condition.
Comparative Efficacy of this compound in a DSS-Induced Colitis Mouse Model
| Parameter | Control | DSS Model | DSS + this compound (15 mg/kg) | DSS + Sulfasalazine (50 mg/kg) |
| Disease Activity Index (DAI) | 0.2 ± 0.1 | 3.5 ± 0.4 | 1.8 ± 0.3 | 1.5 ± 0.2 |
| Colon Length (cm) | 9.8 ± 0.5 | 6.2 ± 0.7 | 8.1 ± 0.6 | 8.5 ± 0.5 |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 1.5 ± 0.3 | 8.9 ± 1.2 | 4.2 ± 0.8 | 3.8 ± 0.6 |
| *Data are presented as mean ± standard deviation. *p < 0.05 compared to the DSS Model group. |
Experimental Protocol: DSS-Induced Colitis in Mice
This protocol details the induction of colitis and the evaluation of therapeutic interventions.
1. Animal Model: Female BALB/c mice, 6-8 weeks old, are utilized.
2. Induction of Colitis: Mice are provided with drinking water containing 3% (w/v) DSS for 7 days to induce acute colitis.
3. Treatment Groups:
-
Control Group: Receive regular drinking water.
-
DSS Model Group: Receive DSS in drinking water and a vehicle control.
-
This compound Group: Receive DSS and this compound (15 mg/kg, intraperitoneal injection, daily).
-
Sulfasalazine Group: Receive DSS and Sulfasalazine (50 mg/kg, oral gavage, daily) as a positive control.
4. Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Calculated based on body weight loss, stool consistency, and the presence of blood in the stool.
-
Colon Length: Measured from the cecum to the anus upon sacrifice.
-
Myeloperoxidase (MPO) Activity: A marker of neutrophil infiltration, measured in colonic tissue homogenates.
5. Statistical Analysis: Statistical significance is determined using a one-way ANOVA with a suitable post-hoc test.
Modulation of Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. It is proposed to interfere with the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This action sequesters the p65 subunit of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
MAPK Signaling Pathway
This compound also modulates the MAPK signaling cascade. It is suggested to inhibit the phosphorylation of upstream kinases such as MKK3/6, which are responsible for the activation of p38 MAPK. By preventing the activation of p38 and ERK1/2, this compound can suppress the downstream signaling events that lead to the production of inflammatory mediators.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical experimental workflow for assessing the in vivo efficacy of a compound like this compound.
References
Comparative Analysis of Isofraxidin and Daphnetin Bioactivity: A Guide for Researchers
An Objective Comparison of Two Prominent Coumarin Derivatives for Drug Development Professionals
Isofraxidin and Daphnetin, both naturally occurring coumarin derivatives, have garnered significant attention in biomedical research for their diverse and potent pharmacological activities. While sharing a common coumarin core, their structural differences lead to distinct bioactivities and mechanisms of action. This guide provides a comparative analysis of their antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data and detailed protocols to assist researchers in their drug discovery and development endeavors.
Comparative Antioxidant Activity
Both this compound and Daphnetin exhibit significant antioxidant properties, primarily through free radical scavenging and modulation of cellular antioxidant pathways.
Data Presentation: Antioxidant Capacity
The following table summarizes the quantitative antioxidant activities of this compound and Daphnetin from various assays.
| Compound | Assay Type | Metric | Value | Reference |
| This compound | DPPH Radical Scavenging | EC₅₀ | 78.01 µM | [1] |
| Daphnetin | DPPH Radical Scavenging | TEAC | 2.52 ± 0.11 mmol Trolox/mmol | [2] |
| Daphnetin | ABTS Radical Scavenging | TEAC | 1.83 ± 0.05 mmol Trolox/mmol | [2] |
| Daphnetin | Ferric Reducing Antioxidant Power (FRAP) | TEAC | 2.38 ± 0.07 mmol Trolox/mmol | [2] |
-
DPPH: 2,2-diphenyl-1-picrylhydrazyl
-
ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)
-
EC₅₀: Half-maximal effective concentration
-
TEAC: Trolox Equivalent Antioxidant Capacity
Mechanism of Action: Nrf2 Signaling Pathway
Daphnetin, in particular, has been shown to exert its antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Activation of Nrf2 leads to the transcription of several cytoprotective genes, enhancing the cellular defense against oxidative stress.[4] This mechanism involves increasing the nuclear translocation of Nrf2 and the expression of its target gene, Heme Oxygenase-1 (HO-1), which helps reduce reactive oxygen species (ROS) generation and increase levels of antioxidant enzymes like superoxide dismutase (SOD).[3][4]
Caption: Nrf2 signaling pathway activation by Daphnetin.
Experimental Protocols
This assay measures the capacity of a compound to scavenge the DPPH free radical.[5]
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.24 mg/mL) in a suitable solvent like methanol or ethanol. The initial absorbance should be approximately 1.0 at 517 nm.[5]
-
Reaction Mixture: In a microplate well or cuvette, mix the test compound (this compound or Daphnetin at various concentrations) with the DPPH working solution. A typical ratio is 10 µL of the sample to 280 µL of DPPH solution.[5]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[6]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[6] The reduction in absorbance, indicating the scavenging of the DPPH radical, is proportional to the antioxidant activity.
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample. The EC₅₀ value is determined from a dose-response curve.
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[7]
-
Cell Culture: Plate cells (e.g., macrophages, neurons) in a suitable format (e.g., 96-well plate) and allow them to adhere.
-
Induce Oxidative Stress: Treat cells with an ROS-inducing agent (e.g., H₂O₂ or LPS) in the presence or absence of the test compound (this compound or Daphnetin).
-
Probe Loading: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Add DCFH-DA solution (typically 10-20 µM) to the cells and incubate for 30 minutes at 37°C in the dark.[7]
-
Measurement: During incubation, cellular esterases deacetylate DCFH-DA to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[7]
-
Analysis: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[7] The fluorescence intensity is proportional to the intracellular ROS levels.
Comparative Anti-inflammatory Activity
Both compounds demonstrate potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Daphnetin's mechanisms appear more extensively characterized, involving multiple signaling cascades.
Mechanism of Action: Key Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of inflammation. Both this compound and Daphnetin have been shown to inhibit the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[8][9] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[9]
References
- 1. This compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure-Activity Relationship of Daphnetin Derivatives as Potent Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Daphnetin attenuates microglial activation and proinflammatory factor production via multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound exhibited anti-inflammatory effects in vivo and inhibited TNF-α production in LPS-induced mouse peritoneal macrophages in vitro via the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Isofraxidin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Isofraxidin, a coumarin compound utilized in various research applications. Adherence to these procedures is critical for protecting both laboratory personnel and the environment.
This compound Hazard Profile and Regulatory Information
Before handling this compound, it is crucial to be aware of its hazard classifications and associated precautionary measures. This information, derived from the Global Harmonized System (GHS), dictates the necessary safety protocols.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Code |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. | P301 + P312, P330 |
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life. | P273 |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects. | P273, P391 |
Procedural Guidance for this compound Disposal
The proper disposal of this compound is a critical step in the laboratory workflow. The following step-by-step process ensures compliance with safety regulations and minimizes environmental impact.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate PPE. This includes, but is not limited to:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Body Protection: Impervious clothing, such as a lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used, especially where dust or aerosols may be generated.[1]
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[1][2] An accessible safety shower and eye wash station are mandatory.[1]
Step 2: Waste Segregation and Containerization
Proper segregation and containment of chemical waste are fundamental to safe disposal.
-
Waste Identification: All waste containing this compound must be clearly labeled as "HAZARDOUS WASTE".[3] The label should also include the chemical name "this compound" and its concentration.[3]
-
Container Selection: Use a compatible, leak-proof container for waste collection. The original container can often be used.[3] Ensure the container is in good condition and can be securely sealed.[3]
-
Segregation: Do not mix this compound waste with other incompatible waste streams. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
Step 3: Disposal of Unused Product and Contaminated Materials
For unused or surplus this compound and materials contaminated with it, the following procedures apply:
-
Non-Recyclable Solutions: Offer surplus and non-recyclable this compound to a licensed disposal company.[2]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[2]
-
Spill Cleanup: In the event of a spill, absorb the material with an inert, finely-powdered liquid-binding material like diatomite.[1] Decontaminate surfaces by scrubbing with alcohol.[1] Collect all contaminated materials in a suitable, closed container for disposal.[2]
Step 4: Final Disposal
The ultimate disposal of this compound waste must be conducted in accordance with all prevailing regulations.
-
Approved Waste Disposal Plant: The primary directive for this compound disposal is to send it to an approved waste disposal plant.[1]
-
Regulatory Compliance: Disposal must adhere to all country, federal, state, and local regulations.[1] It is the responsibility of the waste generator to ensure full compliance.
-
Environmental Protection: Under no circumstances should this compound or its containers be disposed of in drains or released into the environment.[2][4][5][6][7]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Isofraxidin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Isofraxidin.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to safety protocols is necessary to minimize exposure and environmental contamination. The following personal protective equipment is mandatory when handling this compound:
-
Eye Protection: Safety goggles with side-shields are required to protect against splashes or airborne particles[1].
-
Hand Protection: Wear protective gloves to prevent skin contact[1].
-
Skin and Body Protection: Impervious clothing should be worn to protect the skin[1].
-
Respiratory Protection: A suitable respirator is necessary to avoid inhalation of dust or aerosols, especially when handling the powdered form[1].
Operational and Handling Procedures
Proper handling procedures are critical to ensure a safe laboratory environment. Follow these steps when working with this compound:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a fume hood or other appropriate exhaust ventilation is strongly recommended to minimize inhalation risks[1].
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the eyes and skin, as well as inhalation of any dust or aerosols that may form[1].
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored. Wash hands thoroughly after handling the compound[1].
-
Storage: this compound powder should be stored at -20°C, while solutions in solvent should be kept at -80°C. The container must be tightly sealed and stored in a cool, well-ventilated area away from direct sunlight and sources of ignition[1].
Accidental Release and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed:
-
Spill Containment: For spills, use appropriate personal protective equipment. Absorb solutions with a liquid-binding material like diatomite. For solid spills, sweep or shovel the material into a suitable, closed container for disposal[1]. Prevent the spill from entering drains or water courses[1].
-
Decontamination: Clean any contaminated surfaces and equipment by scrubbing with alcohol[1].
-
Disposal: Dispose of this compound and any contaminated materials at an approved waste disposal plant[1]. Do not release into the environment[1].
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound.
| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects |
| LD50 (Lethal Dose, 50% kill) | Intravenous | Rodent - mouse | >500 mg/kg | Details of toxic effects not reported other than lethal dose value. |
Data sourced from Chemsrc.
Experimental Protocols
While specific experimental protocols are highly dependent on the nature of the research, any procedure involving this compound should incorporate the safety and handling guidelines outlined in this document. Always refer to the specific Safety Data Sheet (SDS) for the most detailed information.
Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
